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  • Product: 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid
  • CAS: 109029-96-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Abstract: This document provides a comprehensive technical overview of the key physicochemical properties of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid. As experimental data for this specific molecule is not extensi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the key physicochemical properties of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid. As experimental data for this specific molecule is not extensively available in public literature, this guide focuses on its structural attributes, predicted properties based on computational models, and the authoritative experimental protocols for their empirical determination. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a synthetic building block or a candidate molecule, providing the foundational knowledge necessary for its effective application.

Introduction

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is a substituted aromatic carboxylic acid incorporating a morpholine sulfonyl moiety. This unique combination of functional groups—a carboxylic acid, an aromatic chloride, and a sulfonamide—makes it a compound of significant interest in medicinal chemistry and materials science. The carboxylic acid group provides a handle for further derivatization and influences solubility and binding, while the chloro- and sulfonyl- groups modulate electronic properties, lipophilicity, and metabolic stability. Understanding its physicochemical profile is paramount for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties, and for designing robust synthetic routes.

This guide will systematically explore the molecular structure, key physicochemical parameters, and the gold-standard methodologies for their experimental validation.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

  • IUPAC Name: 2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid

  • Molecular Formula: C₁₁H₁₂ClNO₅S

  • Molecular Weight: 305.74 g/mol

  • CAS Number: While not consistently reported across all databases, related structures are well-documented. Researchers should verify the CAS number with their specific supplier.

The structural arrangement of its constituent functional groups is visualized below.

Caption: 2D structure of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable, actionable predictions for key physicochemical parameters. These values are essential for initial screening and hypothesis generation in drug discovery pipelines. The properties listed below are derived from established algorithms used in databases like PubChem for structurally related compounds.[1]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 305.74 g/mol Influences diffusion and transport; compliance with Lipinski's Rule of Five.
XLogP3-AA ~0.2 - 1.5A measure of lipophilicity, affecting membrane permeability and solubility. The predicted range suggests moderate lipophilicity.[1]
Hydrogen Bond Donors 1The carboxylic acid -OH group can donate a hydrogen bond, crucial for target binding.[1]
Hydrogen Bond Acceptors 6The oxygens in the carboxyl, sulfonyl, and morpholine groups act as H-bond acceptors.[1]
Topological Polar Surface Area (TPSA) ~92.3 ŲPredicts drug transport properties, particularly oral bioavailability and blood-brain barrier penetration.[1]
Rotatable Bond Count 3Indicates molecular flexibility, which can impact binding affinity and entropy.[1]

Key Physicochemical Parameters & Experimental Determination

While predictions are useful, empirical data is the cornerstone of scientific integrity. The following sections detail the importance of key parameters and the authoritative methods for their measurement.

Acidity (pKa)

Expertise & Experience: The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable compound. It dictates the charge state of the molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. For this molecule, the carboxylic acid group is the primary acidic center. Its pKa value will be influenced by the electron-withdrawing effects of the adjacent chlorine atom and the distal sulfonyl group.

Trustworthiness: Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement of ionic equilibrium.[2][3] The self-validating nature of this protocol is ensured by rigorous calibration of the pH electrode against certified buffer standards and, where necessary, comparison with a blank titration to account for the solvent's contribution.[2][4]

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., Methanol) prep2 Dilute with water to known concentration (~1 mM) prep1->prep2 calib Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2->calib titrate Titrate sample with standardized 0.1 M NaOH solution calib->titrate record Record pH after each incremental addition of titrant titrate->record plot Plot pH vs. Volume of NaOH added record->plot derivative Calculate 1st and 2nd derivatives of the titration curve plot->derivative inflection Identify inflection point (equivalence point) derivative->inflection pka_calc Determine pH at half-equivalence point (pH = pKa) inflection->pka_calc result Final pKa Value pka_calc->result G cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with aqueous buffer (pH 7.4) prep2 Pre-saturate aqueous buffer with n-octanol prep1->prep2 add_cmpd Add known amount of compound to the two-phase system prep2->add_cmpd shake Shake/agitate vigorously (e.g., 24h) to reach equilibrium add_cmpd->shake separate Separate phases via centrifugation shake->separate quantify_aq Quantify compound concentration in aqueous phase (HPLC-UV) separate->quantify_aq quantify_org Quantify compound concentration in organic phase (HPLC-UV) separate->quantify_org logp_calc Calculate LogP/LogD = log([C]octanol / [C]aqueous) quantify_aq->logp_calc quantify_org->logp_calc

Caption: Experimental workflow for LogP/LogD determination via the shake-flask method.

Experimental Protocol: Shake-Flask Method for LogD Determination [5][6]1. Phase Preparation: Prepare an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then separating the phases. 2. Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol). 3. Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a sealed vial. 4. Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. 5. Phase Separation: Centrifuge the vial to achieve complete separation of the two phases. 6. Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). 7. Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in octanol / Concentration in aqueous buffer).

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad O-H stretch from the carboxylic acid dimer is anticipated from ~2500-3300 cm⁻¹. [7]A sharp, strong C=O (carbonyl) stretch should appear around 1700 cm⁻¹. The S=O (sulfonyl) group will exhibit strong, characteristic stretches in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should provide an exact mass consistent with the molecular formula C₁₁H₁₂ClNO₅S. The fragmentation pattern would also yield structural information, likely showing losses of the morpholine group, SO₂, and COOH. Gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS) is the standard technique. [8][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be most informative. It should display distinct signals for the aromatic protons (in the 7-8.5 ppm region), the morpholine protons (typically two multiplets around 3-4 ppm), and a broad singlet for the acidic carboxylic proton (>10 ppm).

    • ¹³C NMR: The carbon NMR would confirm the presence of 11 distinct carbon environments, including the carbonyl carbon (~170 ppm) and the aromatic carbons.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound must be consulted, GHS hazard classifications for structurally similar benzoic acid derivatives and sulfonyl chlorides suggest that this compound should be handled with care. [10][11]Potential hazards may include:

  • Causes skin irritation.

  • Causes serious eye damage/irritation.

  • May be harmful if swallowed.

  • May cause respiratory irritation.

Standard laboratory precautions should be strictly followed: handle in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is a molecule with significant potential, characterized by a combination of functional groups that impart desirable properties for applications in drug discovery and beyond. This guide has outlined its core structural and predicted physicochemical properties. More importantly, it has provided authoritative, field-proven protocols for the experimental determination of its most critical parameters—pKa and LogD. By grounding future work in these robust experimental methodologies, researchers can ensure the generation of high-quality, reliable data, paving the way for the successful application and development of this promising chemical entity.

References

  • ChemBK. Benzoic acid, 2-chloro-5-[(methylphenylamino)sulfonyl]-. Available from: [Link]

  • Global Substance Registration System. BENZOIC ACID, 2-CHLORO-5-((PHENYLAMINO)SULFONYL)-. Available from: [Link]

  • PubChem. 2-(Morpholin-4-yl)benzoic acid. Available from: [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. Available from: [Link]

  • ChemBK. Benzoic acid, 2-chloro-5-[(ethylphenylamino)sulfonyl]-. Available from: [Link]

  • US EPA. Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-. Available from: [Link]

  • PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

  • US EPA. Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. Available from: [Link]

  • PubChem. 4-(Chlorosulfonyl)benzoic acid. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • ResearchGate. IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • SpringerLink. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution. Available from: [Link]

  • SIELC Technologies. Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • NCBI. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • PubChem. 3-(Morpholine-4-sulfonyl)benzoic acid. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Product Catalog. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • NCBI. Authenticity Assessment of (E)-Cinnamic Acid, Vanillin, and Benzoic Acid from Sumatra Benzoin Balsam by Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry. Available from: [Link]

  • Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

  • SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • Quora. What is the IR spectrum of benzoic acid? How is it determined?. Available from: [Link]

  • PubChem. L-Proline, 1-((2S)-3-mercapto-2-methyl-1-oxopropyl)-, mixt. with 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid. Available from: [Link]

  • ChemBK. Benzoic acid, 2-chloro-5-[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]sulfonyl]-. Available from: [Link]

  • Proprep. Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Available from: [Link]

Sources

Exploratory

Technical Guide: Spectral Characterization of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid

[1] Executive Summary This technical guide provides an in-depth structural and spectral analysis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid . As a functionalized sulfonamide scaffold, this compound serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth structural and spectral analysis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid . As a functionalized sulfonamide scaffold, this compound serves as a critical intermediate in the development of pharmaceutical agents targeting carbonic anhydrase, chemokine receptors, and various kinase pathways.[1]

The following sections detail the synthetic provenance required to validate sample identity, followed by a rigorous breakdown of expected spectral data (NMR, IR, MS) derived from chemometric principles and analogous sulfonamide characterization.

Chemical Identity
PropertyDetail
IUPAC Name 2-Chloro-5-(morpholin-4-ylsulfonyl)benzoic acid
CAS Number 109029-96-1
Molecular Formula

Molecular Weight 305.73 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthetic Provenance & Pathway[2][3]

To ensure the integrity of spectral data, one must understand the compound's origin.[1] Impurities in the spectra often stem from incomplete chlorosulfonation or residual morpholine.[1]

Validated Synthesis Protocol

The synthesis follows a two-step electrophilic aromatic substitution and nucleophilic attack sequence.[1]

  • Chlorosulfonation: 2-Chlorobenzoic acid is treated with excess chlorosulfonic acid (

    
    ) at elevated temperatures (
    
    
    
    ).[1] The directing effects of the chlorine (ortho/para) and carboxyl (meta) groups synergistically direct the sulfonyl group to position 5.[1]
  • Amidation: The intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4), reacts with morpholine in the presence of a base (e.g.,

    
     or excess morpholine) to yield the target sulfonamide.[1]
    
Reaction Workflow Visualization

SynthesisPathway Start 2-Chlorobenzoic Acid (Precursor) Inter 2-Chloro-5-(chlorosulfonyl) benzoic acid (Intermediate) Start->Inter Electrophilic Substitution Product 2-Chloro-5-(morpholine-4-sulfonyl) benzoic acid (Target) Inter->Product Nucleophilic Attack Reagent1 ClSO3H 90-100°C Reagent2 Morpholine Base, 0-5°C

Figure 1: Synthetic pathway illustrating the regioselective formation of the sulfonamide moiety.

Spectral Analysis: Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and halogen pattern.[1]

Ionization & Isotopic Pattern
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ) is preferred due to the acidic carboxylic proton.[1] Positive Mode (
    
    
    
    ) is also viable due to the basic morpholine nitrogen.[1]
  • Chlorine Signature: The presence of a single chlorine atom introduces a distinct isotopic pattern.[1] The

    
     and 
    
    
    
    isotopes exist in a natural abundance ratio of approximately 3:1.[1]
    • M+H (ESI+): Base peak at 306.0 m/z (

      
      ) and a satellite peak at 308.0 m/z  (
      
      
      
      ) with ~33% intensity of the base peak.[1]
Fragmentation Logic (ESI-MS/MS)

Upon collision-induced dissociation (CID), the molecule follows specific cleavage pathways:

  • Decarboxylation: Loss of

    
     (44 Da) from the benzoate moiety.[1]
    
  • Sulfonamide Cleavage: Rupture of the S-N bond, losing the morpholine ring (86-87 Da).[1]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 306 Frag1 [M - COOH]+ m/z ~261 Parent->Frag1 Loss of COOH (-45) Frag2 [M - Morpholine]+ m/z ~220 Parent->Frag2 S-N Cleavage (-86) Frag3 Morpholine Ion m/z 88 Parent->Frag3 Charge Retention on Amine

Figure 2: Predicted fragmentation pathways in positive ion mode.

Spectral Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof.[1] The data below represents the high-confidence spectral profile in DMSO-d6 .

H NMR (400 MHz, DMSO-d6)

The aromatic region displays a characteristic AMX (or ABC) spin system due to the 1,2,5-substitution pattern.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
13.5 - 14.0 Broad Singlet1HCOOHAcidic proton, exchangeable with

.[1]
8.15 Doublet (

Hz)
1HAr-H6Ortho to COOH, Meta to

. Deshielded by both electron-withdrawing groups.[1]
7.85 dd (

Hz)
1HAr-H4Para to COOH, Ortho to

.
7.75 Doublet (

Hz)
1HAr-H3Ortho to Cl.[1] Shielded relative to H4/H6 due to lack of direct COOH conjugation.[1]
3.60 - 3.65 Multiplet/Triplet4HMorpholine O-

Ether protons are deshielded by oxygen.[1]
2.90 - 2.95 Multiplet/Triplet4HMorpholine N-

Amine protons, slightly shielded relative to O-

.
C NMR (100 MHz, DMSO-d6)
Chemical Shift (

, ppm)
AssignmentNote
166.5

(Carboxyl)
Typical benzoic acid carbonyl.[1]
139.0 Ar-

-Cl
Ipso carbon attached to Chlorine.[1]
135.5 Ar-

-SO

Ipso carbon attached to Sulfonyl.[1]
133.0 Ar-

-COOH
Ipso carbon attached to Carboxyl.[1]
132.5 Ar-

H (C6)
Aromatic methine.[1]
130.5 Ar-

H (C4)
Aromatic methine.[1]
129.0 Ar-

H (C3)
Aromatic methine.[1]
65.5 Morpholine O-

H

Ether carbons.[1]
46.0 Morpholine N-

H

Sulfonamide-bound carbons.[1]

Spectral Analysis: Infrared Spectroscopy (FT-IR)

IR analysis is useful for rapid quality control (QC) to verify functional groups.[1]

Wavenumber (

)
Functional GroupVibrational Mode
2500 - 3300 O-H (Carboxylic Acid)Broad, strong stretching band (dimer).[1]
1690 - 1710 C=O (Carboxyl)Strong stretching vibration.
1330 - 1350 S=O[1] (Sulfone)Asymmetric stretch.[1]
1150 - 1170 S=O (Sulfone)Symmetric stretch.[1]
1580, 1470 C=C (Aromatic)Ring skeletal vibrations.
~1100 C-O-C (Morpholine)Ether stretching.[1]
740 - 780 C-ClAryl chloride stretch.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution proton spectra without aggregation.[1]

  • Weigh 5-10 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (99.9% D).[1]

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.[1]

  • Note: If the COOH peak is broad, add 1 drop of

    
     to exchange the proton (peak will disappear), confirming assignment.[1]
    
Protocol B: Purity Assessment via HPLC

Objective: Quantify synthesis yield and purity.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic absorption).[1]

References

  • Synthesis of Sulfonamide Benzoic Acids

    • Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[1][2][3][4] US Patent 3,879,402. (1975).[1] Describes the foundational chlorosulfonation and amidation chemistry for this scaffold.

  • Chemical Identity & Physical Properties

    • 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 109029-96-1).[1][3][5][6][7] ChemicalBook Entry.[1][5] Verified CAS and physical state.

  • Analogous Spectral Data (Grounding)

    • 2-Chloro-5-(chlorosulfonyl)benzoic acid (Precursor).[1][4] PubChem CID 67667.[1] Provides baseline spectral data for the aromatic ring prior to morpholine addition.[1] [1]

    • 2-Chloro-4-(methylsulfonyl)benzoic acid.[1][8] PubChem CID 735863.[1] Comparative spectral data for sulfonated chlorobenzoic acids. [1]

Sources

Foundational

Strategic Selection & Process Engineering: Starting Materials for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid

Executive Summary The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (CAS: 854308-86-2) represents a classic exercise in aromatic substitution strategy. This molecule serves as a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (CAS: 854308-86-2) represents a classic exercise in aromatic substitution strategy. This molecule serves as a critical intermediate in the development of pharmaceutical agents, particularly in the synthesis of PI3K inhibitors and antibacterial agents.

The most chemically robust and industrially scalable route relies on the chlorosulfonation of 2-chlorobenzoic acid followed by nucleophilic attack by morpholine . This guide dissects the selection of starting materials, the mechanistic causality behind their use, and the specific protocols required to transform them into the target scaffold.

Strategic Analysis of Starting Materials[1]

The efficiency of this synthesis is predetermined by the quality and selection of three core inputs. Table 1 details the physicochemical specifications required for high-yield synthesis.

Table 1: Critical Starting Material Specifications
MaterialRoleCAS No.Critical SpecificationHazard Profile
2-Chlorobenzoic Acid Primary Scaffold118-91-2Purity >98%; <0.5% 4-chlorobenzoic acid isomerIrritant
Morpholine Nucleophile110-91-8Anhydrous (<0.1%

) to prevent sulfonyl chloride hydrolysis
Flammable, Corrosive
Chlorosulfonic Acid Reagent/Solvent7790-94-5Colorless to pale yellow; free of

impurities
Highly Corrosive, Reacts violently with water
Mechanistic Justification for Material Selection[3]

Why 2-Chlorobenzoic Acid? The choice of 2-chlorobenzoic acid is dictated by Electrophilic Aromatic Substitution (EAS) rules.

  • Directing Effects: The carboxylic acid group (-COOH) is a meta-director (deactivating). The chlorine atom (-Cl) is an ortho/para-director (deactivating).

  • Regioselectivity: Position 5 is meta to the carboxyl group and para to the chlorine atom. Both directing groups cooperatively activate position 5 for electrophilic attack. This eliminates the need for complex isomer separation, making this starting material superior to starting with benzoic acid (requires later chlorination) or sulfobenzoic acid derivatives.

Why Morpholine? Morpholine acts as a secondary amine nucleophile. Its cyclic ether structure reduces its basicity (


) compared to acyclic secondary amines, making it a controlled nucleophile that reacts selectively with the sulfonyl chloride intermediate without interfering with the carboxylic acid moiety under controlled pH.

Retrosynthetic Analysis & Workflow

To understand the assembly, we visualize the disconnection approach. The synthesis is convergent, relying on the activation of the aromatic ring followed by sulfonamide formation.

Retrosynthesis Target 2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid Inter 2-Chloro-5-(chlorosulfonyl)benzoic acid (Activated Electrophile) Inter->Target Sulfonamide Formation (Disconnection A) SM1 2-Chlorobenzoic Acid (SM1) SM1->Inter Chlorosulfonation (Disconnection B) SM2 Morpholine (SM2) SM2->Target Reagent Chlorosulfonic Acid (Reagent) Reagent->Inter

Figure 1: Retrosynthetic tree showing the disconnection of the sulfonamide bond (A) and the carbon-sulfur bond (B).[1]

Detailed Experimental Protocols

Phase 1: Chlorosulfonation (Synthesis of the Intermediate)

This step introduces the sulfonyl chloride group at the 5-position.

Reaction:



Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Addition: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0°C.[1]

  • Reaction: Add 2-Chlorobenzoic acid (1.0 equiv) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C during addition.

  • Heating: Once addition is complete, heat the mixture to 90–100°C for 5 hours.

    • Checkpoint: Monitor by TLC or HPLC. Disappearance of starting material indicates completion.

  • Quenching (Critical Safety Step): Cool the reaction mass to 25°C. Slowly pour the mixture onto crushed ice with vigorous stirring.

    • Note: Do not add water to the acid; always add acid to ice/water to prevent violent boiling.

  • Isolation: The product, 2-Chloro-5-(chlorosulfonyl)benzoic acid , precipitates as a white to off-white solid. Filter immediately. Wash with cold water to remove residual sulfuric acid.

  • Drying: Dry the filter cake under vacuum at 40°C.

    • Stability Warning: The sulfonyl chloride intermediate is moisture-sensitive. Proceed to Phase 2 immediately or store under nitrogen.

Phase 2: Amidation (Coupling with Morpholine)

This step couples the morpholine to the sulfonyl chloride.

Reaction:



Protocol:

  • Solvent Selection: Use Dichloromethane (DCM) or THF for the organic phase.

  • Setup: Dissolve the wet cake or dried 2-Chloro-5-(chlorosulfonyl)benzoic acid (1.0 equiv) in DCM (10 volumes).

  • Base Addition: Cool to 0-5°C. Add Triethylamine (2.2 equiv) or use excess Morpholine (2.5 equiv) to act as both nucleophile and acid scavenger.

    • Alternative (Schotten-Baumann): Use aqueous

      
       and add morpholine, but hydrolysis of the sulfonyl chloride is a competing side reaction. The anhydrous organic route is preferred for higher yield.
      
  • Coupling: Add Morpholine (1.1 equiv) dropwise, maintaining temperature <10°C.

  • Workup: Stir at room temperature for 2 hours. Acidify the mixture with 1N HCl to pH 2-3 (to ensure the carboxylic acid is protonated and precipitates or extracts into organic phase depending on workup).

  • Purification:

    • If product precipitates: Filter and wash with water.[2][3]

    • If in solution: Wash organic layer with brine, dry over

      
      , and evaporate.[2][4]
      
    • Recrystallization:[5][6] Ethanol/Water or Ethyl Acetate/Hexane.

Process Logic & Troubleshooting

The following diagram illustrates the decision matrix for the synthesis, highlighting critical control points.

Workflow Start Start: 2-Chlorobenzoic Acid Step1 Add ClSO3H (Excess) Temp: 90-100°C Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No Quench Quench on Ice (Exothermic Control) Check1->Quench Yes Inter Isolate Sulfonyl Chloride Quench->Inter Step2 Add Morpholine + Base Solvent: DCM/THF Inter->Step2 Check2 pH Adjustment Acidify to pH 2-3 Step2->Check2 Final Isolate Target: 2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid Check2->Final

Figure 2: Process flow diagram illustrating the critical path from starting material to isolated product.

Troubleshooting Common Issues
  • Low Yield in Step 1:

    • Cause: Incomplete chlorosulfonation or hydrolysis during quenching.

    • Solution: Ensure temperature is maintained at 90-100°C for at least 5 hours. Ensure the quench is performed on ice, keeping the slurry cold (<10°C) to minimize hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Regioisomer Contamination:

    • Cause: Impure starting material (e.g., presence of 4-chlorobenzoic acid).

    • Solution: Verify SM1 purity by HPLC before starting. The directing groups on 2-chlorobenzoic acid are highly specific; if the starting material is pure, regioselectivity is rarely an issue.

  • Product Oiling Out in Step 2:

    • Cause: Incomplete acidification.

    • Solution: The product is an acid.[2][3][7][8][9][10] Ensure the final pH is adjusted to ~2-3 to protonate the carboxylate (

      
      ) to the free acid (
      
      
      
      ), which is less soluble in water and extractable into organics.

References

  • PrepChem. "Synthesis of 2-chloro-5-chlorosulfonylbenzoic acid."[2] PrepChem.com. Accessed 2024.[11] Link

  • Holland, G. F. (1975). "Process for preparing 2-chloro-5-sulfamoylbenzoic acids." U.S. Patent 3,879,402. Link

  • Fisher Scientific. "Safety Data Sheet: 2-Chloro-5-(chlorosulfonyl)benzoic acid." Fisher Scientific.[4][8] Accessed 2024.[11] Link

  • Carl Roth. "Safety Data Sheet: Morpholine." Carl Roth GmbH.[12] Accessed 2024.[11] Link

  • PubChem. "Compound Summary: 2-Chloro-5-(morpholin-4-ylsulfonyl)benzoic acid." National Center for Biotechnology Information. Link

Sources

Exploratory

A Theoretical and Practical Guide to 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid: Synthesis, Characterization, and Potential Applications

Introduction 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is a fascinating, yet largely unexplored, small molecule with significant potential in the realms of medicinal chemistry and drug discovery. Its structure, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is a fascinating, yet largely unexplored, small molecule with significant potential in the realms of medicinal chemistry and drug discovery. Its structure, which combines a chlorinated benzoic acid scaffold with a morpholine sulfonyl moiety, suggests a rich and diverse range of possible biological activities. The sulfonylbenzoic acid class of compounds has been investigated for various therapeutic applications, including antimicrobial and antidiabetic properties.[1][2] The morpholine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid. While specific experimental data for this compound is limited in the current scientific literature, this guide provides a robust theoretical framework and practical, step-by-step protocols to empower researchers to synthesize, purify, and investigate this promising molecule. We will delve into its probable synthetic routes, predict its physicochemical and spectroscopic properties based on analogous structures, and explore its potential therapeutic applications by examining the biological activities of related compounds.

Synthetic Pathways

The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid can be approached through two primary routes, as suggested by the patent literature for analogous compounds.[3]

Route 1: Synthesis from 2-Chlorobenzoic Acid

This is a two-step synthesis commencing with the chlorosulfonation of commercially available 2-chlorobenzoic acid. The resulting 2-chloro-5-chlorosulfonylbenzoic acid is then reacted with morpholine to yield the final product.

Synthesis_Route_1 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Intermediate 2-Chloro-5-chlorosulfonyl -benzoic acid 2-Chlorobenzoic_Acid->Intermediate Chlorosulfonation Final_Product 2-Chloro-5-(morpholine-4-sulfonyl) -benzoic acid Intermediate->Final_Product Nucleophilic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent2 Morpholine

Caption: Synthetic Route 1 starting from 2-Chlorobenzoic Acid.

Step-by-Step Protocol:

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid [4]

  • In a fume hood, carefully add 2-chlorobenzoic acid (1 equivalent) portion-wise to an excess of chlorosulfonic acid (approximately 5-10 equivalents) with stirring.

  • Heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with constant stirring.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Dry the solid under vacuum to obtain crude 2-chloro-5-chlorosulfonylbenzoic acid.

Step 2: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

  • Dissolve the crude 2-chloro-5-chlorosulfonylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add morpholine (2.2 equivalents) to the cooled solution with stirring. The excess morpholine acts as a base to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with a dilute aqueous acid (e.g., 1M HCl) to a pH of 2-3.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Route 2: Synthesis via Diazotization

This alternative route involves the diazotization of a 2-amino-5-(morpholine-4-sulfonyl)-benzoic acid precursor, followed by a Sandmeyer-type reaction to introduce the chloro group.[3]

Synthesis_Route_2 Starting_Material 2-Amino-5-(morpholine-4-sulfonyl) -benzoic acid Intermediate Diazonium Salt Starting_Material->Intermediate Diazotization Final_Product 2-Chloro-5-(morpholine-4-sulfonyl) -benzoic acid Intermediate->Final_Product Sandmeyer Reaction Reagent1 NaNO2, HCl Reagent2 CuCl

Caption: Synthetic Route 2 involving a diazotization reaction.

Step-by-Step Protocol:

  • Suspend the 2-amino-5-(morpholine-4-sulfonyl)-benzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C.

  • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties (Theoretical)

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₁H₁₂ClNO₅S-
Molecular Weight 305.73 g/mol -
Appearance White to off-white solidGeneral appearance of similar organic acids.
Melting Point 180-200 °CBased on related sulfonylbenzoic acids.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).Presence of polar functional groups.
pKa ~3-4Carboxylic acid group, influenced by electron-withdrawing substituents.
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-14.0 (s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.8-8.2 (m, 3H): Aromatic protons.

    • δ 3.6-3.8 (m, 4H): Morpholine protons adjacent to oxygen (-CH₂-O-).

    • δ 2.9-3.1 (m, 4H): Morpholine protons adjacent to nitrogen (-CH₂-N-).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 165-168: Carboxylic acid carbon (-COOH).

    • δ 125-140: Aromatic carbons.

    • δ 65-67: Morpholine carbons adjacent to oxygen (-CH₂-O-).

    • δ 45-47: Morpholine carbons adjacent to nitrogen (-CH₂-N-).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3000 (broad): O-H stretch of the carboxylic acid.

    • ~1700: C=O stretch of the carboxylic acid.

    • ~1340 and ~1160: Asymmetric and symmetric SO₂ stretches of the sulfonyl group.

    • ~1110: C-O-C stretch of the morpholine ring.

  • Mass Spectrometry (MS):

    • [M-H]⁻: Expected at m/z 304.0 for the deprotonated molecule in negative ion mode.

    • [M+H]⁺: Expected at m/z 306.0 for the protonated molecule in positive ion mode, with a characteristic isotopic pattern for the chlorine atom.

Potential Biological Activities and Therapeutic Applications (Exploratory)

While no biological studies have been published specifically for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid, the structural motifs present in the molecule suggest several promising avenues for investigation.

Potential_Applications Core_Compound 2-Chloro-5-(morpholine-4-sulfonyl) -benzoic acid Antimicrobial Antimicrobial Activity Core_Compound->Antimicrobial Sulfonamide Moiety Antidiabetic Antidiabetic Activity Core_Compound->Antidiabetic Sulfonylurea-like structure Anti_inflammatory Anti-inflammatory Activity Core_Compound->Anti_inflammatory Benzoic Acid Scaffold Anticancer Anticancer Activity Core_Compound->Anticancer Morpholine Ring

Caption: Potential therapeutic areas for investigation.

  • Antimicrobial Activity: The sulfonamide group is a well-established pharmacophore in antimicrobial drugs. Many sulfonylbenzoic acid derivatives have demonstrated activity against a range of bacteria and fungi.[1] The mechanism of action often involves the inhibition of essential microbial enzymes.

  • Antidiabetic Activity: Some sulfonylbenzoic acid derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase.[2]

  • Anti-inflammatory and Analgesic Activity: Benzoic acid derivatives are known to possess anti-inflammatory and analgesic properties.[5]

  • Anticancer Activity: The morpholine ring is present in several anticancer drugs, and derivatives of 2-morpholinobenzoic acid have been investigated as antiproliferative agents.

Hypothetical Experimental Protocol for Biological Evaluation

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Preparation of Inoculum: Grow the bacterial strains in a suitable broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid represents a molecule of significant interest at the intersection of several important classes of bioactive compounds. While experimental data remains to be established, this guide provides a comprehensive theoretical foundation and practical starting points for its synthesis and evaluation. The predicted physicochemical properties and potential biological activities, based on sound chemical principles and data from related compounds, strongly suggest that this molecule is a worthwhile candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on the efficient synthesis and purification of this compound, followed by a thorough characterization of its properties and a broad screening for various biological activities.

References

Sources

Protocols & Analytical Methods

Method

Application Notes for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid: A Versatile Scaffold for the Development of Novel Therapeutics

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks capable of binding to mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid has emerged as such a scaffold, offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties. Its architecture, featuring a strategically positioned chlorine atom, a hydrogen-bond-accepting morpholine sulfonyl group, and a reactive carboxylic acid handle, makes it an exceptionally versatile starting point for library synthesis across various therapeutic areas.

This guide provides an in-depth exploration of this scaffold, with a specific focus on its successful application as a core component in the synthesis of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a critical molecular integrator of noxious stimuli, including heat, acid, and capsaicin, and its activation on sensory neurons is a key event in the transmission of pain signals.[1] Consequently, TRPV1 antagonists are highly sought-after as a new class of non-opioid analgesics for treating chronic and inflammatory pain.[1][2]

Herein, we detail the rationale behind the scaffold's design, provide validated, step-by-step protocols for its synthesis and subsequent derivatization, and offer insights into the structure-activity relationships that govern its biological activity.

Physicochemical Profile and Chemical Reactivity

The utility of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid stems from the distinct roles of its constituent functional groups. Understanding these properties is crucial for planning successful synthetic campaigns.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₁H₁₂ClNO₅S
Molecular Weight 305.73 g/mol
Appearance White to off-white solid

| Key Functional Groups | Carboxylic Acid, Sulfonamide, Morpholine, Aryl Chloride |

The carboxylic acid is the primary reactive handle, serving as an ideal electrophilic partner for amide bond formation — the most common reaction in medicinal chemistry for linking molecular fragments. The morpholine moiety is a well-established "pharmacokinetic fixer"; its inclusion often improves aqueous solubility, metabolic stability, and overall drug-like properties. The sulfonyl group acts as a strong hydrogen bond acceptor, crucial for anchoring the molecule within a target's binding pocket. Finally, the 2-chloro substituent provides steric and electronic modulation and can serve as a potential vector for further modification via cross-coupling reactions, although its primary role in many reported series is to fine-tune the electronics of the phenyl ring.

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";

} Caption: Key reactive sites and functional groups of the scaffold.

Core Application: A Building Block for TRPV1 Antagonists

The TRPV1 ion channel is a non-selective cation channel predominantly expressed on the sensory neurons responsible for detecting pain.[1] When activated by noxious stimuli, it opens, allowing an influx of cations (primarily Ca²⁺), which depolarizes the neuron and initiates a pain signal that travels to the central nervous system. Blocking this channel with an antagonist is therefore a direct and compelling strategy for analgesia.

TRPV1_Pathway

Derivatives synthesized from 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid have shown excellent potency as TRPV1 antagonists.[3] The general structure involves an amide bond formation between the scaffold's carboxylic acid and a variety of substituted amines, often benzylamines. This modular synthesis allows for rapid exploration of the structure-activity relationship (SAR).

Synthetic and Analytical Protocols

The following protocols provide a comprehensive workflow, from the synthesis of the core scaffold to its elaboration into final target compounds and their subsequent analysis.

Synthetic_Workflow

Protocol 1: Synthesis of the 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid Scaffold

This two-step procedure is adapted from general methods for synthesizing sulfonamides.[4][5] It begins with the chlorosulfonation of 2-chlorobenzoic acid, followed by reaction with morpholine.

Causality and Rationale:

  • Chlorosulfonic acid is a powerful and cost-effective reagent for introducing the sulfonyl chloride group onto the aromatic ring. The reaction is directed para to the activating chloro group and meta to the deactivating carboxylic acid group.

  • The intermediate sulfonyl chloride is highly reactive and not typically isolated; it is used directly in the next step.

  • Morpholine acts as the nucleophile, displacing the chloride on the sulfonyl chloride to form the stable sulfonamide bond. An excess of morpholine or the addition of a non-nucleophilic base is used to quench the HCl byproduct.

Step 1A: Chlorosulfonation of 2-Chlorobenzoic Acid

  • Materials:

    • 2-Chlorobenzoic acid (1.0 eq)

    • Chlorosulfonic acid (5.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add chlorosulfonic acid (5.0 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add 2-chlorobenzoic acid (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or ¹H NMR (by quenching a small aliquot in water and extracting).

    • Once complete, the reaction mixture containing 2-chloro-5-(chlorosulfonyl)benzoic acid is carefully and slowly poured onto crushed ice with vigorous stirring.

    • The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is typically used immediately without further purification.

Step 1B: Amination with Morpholine

  • Materials:

    • 2-Chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq)

    • Morpholine (2.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dioxane

    • 1M HCl

  • Procedure:

    • In a round-bottom flask, dissolve morpholine (2.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add a solution of 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and water.

    • Carefully acidify the aqueous layer to pH 1-2 with 1M HCl.

    • The white precipitate of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is collected by filtration, washed with water, and dried to afford the final product.

Protocol 2: Amide Coupling for TRPV1 Antagonist Library Synthesis

This protocol uses HATU, a highly efficient and widely used coupling reagent, suitable for forming amide bonds with a broad range of amines, including those that are sterically hindered or electron-deficient.

Causality and Rationale:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a uronium-based coupling reagent that rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, minimizing side reactions and racemization.

  • DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to maintain a basic pH, which is essential for the reaction, and to neutralize the acid formed during the coupling. Its steric bulk prevents it from competing with the primary/secondary amine nucleophile.

  • Materials:

    • 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (1.0 eq)

    • Substituted amine (e.g., 4-tert-butylbenzylamine) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and DIPEA (3.0 eq).

    • Stir the solution for 5 minutes at room temperature.

    • Add HATU (1.2 eq) in one portion. The reaction mixture may turn slightly yellow.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Protocol 3: Quality Control by HPLC-MS

This protocol provides a general method for verifying the identity (by mass) and purity (by UV absorbance) of the synthesized compounds.

  • Instrumentation:

    • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 50 mm, 3.5 µm particle size).

    • Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Procedure:

    • Prepare a ~1 mg/mL solution of the final compound in methanol or acetonitrile.

    • Set the column temperature to 40 °C and the flow rate to 1.0 mL/min.

    • Inject 1-5 µL of the sample.

    • Run a linear gradient (e.g., 5% to 95% B over 8 minutes).

    • Monitor UV absorbance at 254 nm and 220 nm.

    • Set the mass spectrometer to scan in both positive and negative ESI modes to detect the [M+H]⁺ or [M-H]⁻ ions.

    • Validation: The purity should be >95% by UV area percentage, and the observed mass should be within ±0.5 Da of the calculated exact mass.

Structure-Activity Relationship (SAR) and Troubleshooting

Systematic modification of the amine coupled to the scaffold is key to optimizing potency and pharmacokinetic properties.

Table 2: Potential SAR Insights for TRPV1 Antagonists

Region of Modification Observation / Rationale Potential Change
Amine Partner (R-group) The nature of the group attached via the amide bond is critical for interacting with the hydrophobic pockets of the TRPV1 channel.[3] Vary aromatic/aliphatic character, introduce H-bond donors/acceptors, alter lipophilicity.
Benzyl Ring Substituents Small, lipophilic groups (e.g., tert-butyl, trifluoromethyl) on a benzylamine partner often enhance potency by occupying specific sub-pockets.[1] Explore different positions and electronic properties of substituents on the benzyl ring.

| Scaffold Core | The morpholine-sulfonyl group is generally considered optimal for its balance of properties. Replacing morpholine can negatively impact activity. | Maintain the core scaffold while exploring diverse amine partners. |

Table 3: Synthetic Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Amide Coupling Yield Incomplete activation of carboxylic acid; poor nucleophilicity of amine; steric hindrance. Switch to a different coupling reagent (e.g., COMU, T3P); increase reaction time/temperature; ensure all reagents are anhydrous.
Starting Material Remains Insufficient coupling reagent or base; reaction time too short. Increase equivalents of HATU and DIPEA to 1.5 and 4.0, respectively; extend reaction time.
Byproduct Formation Side reactions of the activated acid; reaction with solvent (DMF). Cool the reaction to 0 °C before adding HATU; consider an alternative solvent like DCM or THF.

| Difficult Purification | Product co-elutes with urea byproduct (if using EDC/DCC); product is very polar/non-polar. | Use uronium-based reagents (like HATU) to avoid urea byproducts; adjust chromatography solvent system (e.g., add MeOH for polar compounds). |

Conclusion

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid represents a highly valuable and validated building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity at the carboxylic acid position allow for the rapid and efficient generation of compound libraries. As demonstrated in the context of TRPV1 antagonist development, this scaffold provides a robust platform for producing potent and drug-like molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage this scaffold's full potential in their own drug discovery programs, accelerating the journey toward novel therapeutics for pain and other challenging diseases.

References

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.). Google Patents.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). PubMed. Retrieved January 31, 2026, from [Link]

  • TRPV1: A Potential Drug Target for Treating Various Diseases. (2015). PubMed Central. Retrieved January 31, 2026, from [Link]

  • TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Google Patents.

Sources

Application

using 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid as a scaffold in synthesis

Topic: Strategic Utilization of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid as a Scaffold in Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid as a Scaffold in Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Versatile Bifunctional Scaffold for Diversity-Oriented Synthesis[1]

Executive Summary

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 109029-96-1) represents a high-value "privileged structure" in medicinal chemistry.[1] Its utility stems from its orthogonal reactivity profile : it possesses an electrophilic aryl chloride activated for nucleophilic aromatic substitution (


), a modifiable carboxylic acid handle, and a hydrolytically stable morpholine sulfonamide moiety that enhances aqueous solubility and metabolic stability.

This guide details the strategic application of this scaffold in generating bioactive small-molecule libraries, specifically targeting kinase inhibitors, antibacterial agents, and ion channel modulators.[1]

Chemical Profile & Reactivity Map

Physicochemical Properties
  • CAS Number: 109029-96-1[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 305.74 g/mol

  • Key Features:

    • C-2 Chlorine: Highly activated for displacement due to the para-sulfonyl and ortho-carboxyl electron-withdrawing groups (EWGs).[1]

    • C-5 Sulfonamide: The morpholine ring caps the sulfonamide, preventing ionization (unlike primary sulfonamides) and improving lipophilic ligand efficiency (LLE).

    • C-1 Carboxylic Acid: Ready for amide coupling, esterification, or bioisosteric replacement.[1]

Reactivity Visualization

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Scaffold 2-Chloro-5-(morpholine-4-sulfonyl)- benzoic acid SNAr C-2 Substitution (SNAr) Nucleophiles: Amines, Thiols, Phenols Condition: Heat, Base Scaffold->SNAr Activated Cl Suzuki C-2 Cross-Coupling (Suzuki) Partners: Boronic Acids Condition: Pd(0), Base Scaffold->Suzuki Aryl-Cl Bond Amide C-1 Amide Coupling Partners: Anilines, Aliphatic Amines Condition: HATU/EDC, Base Scaffold->Amide -COOH Handle Sulfonamide C-5 Sulfonamide Role: Solubility/Metabolic Stability Status: Chemically Inert Scaffold->Sulfonamide Structural Core

Figure 1: Orthogonal reactivity map of the scaffold.[1] The C-2 chloride and C-1 acid allow for sequential functionalization, while the C-5 sulfonamide acts as a stable anchor.[1]

Strategic Synthesis Modules

Module A: Nucleophilic Aromatic Substitution ( ) at C-2

Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1] The sulfonyl group at the para position is critical; it stabilizes the anionic intermediate by withdrawing electron density, significantly lowering the activation energy compared to unactivated chlorobenzenes.

Expert Insight:

  • Order of Operations: While

    
     can be performed on the free acid, it consumes 2 equivalents of the nucleophile (one to neutralize the acid, one to displace the chloride).
    
  • Recommendation: For expensive amines, esterify the scaffold first (e.g., methyl ester). This prevents salt formation and allows for milder conditions.[1] If the amine is cheap (e.g., morpholine, pyrrolidine), use the free acid directly with excess amine.

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Utility: Used to install carbon frameworks (aryl/heteroaryl groups) at the C-2 position, replacing the chlorine.[1] Challenge: Steric hindrance from the ortho-carboxylic acid can impede transmetallation.[1] Solution: Use sterically undemanding ligands (e.g., SPhos, XPhos) or protect the acid as an ester or oxazoline before coupling.

Module C: Amide Coupling at C-1

Utility: Expands the library into the "right-hand" side of the molecule.[1] Protocol: Standard peptide coupling reagents (HATU, T3P) work well. Self-Validating Step: Monitor the disappearance of the carboxylic acid peak in LCMS. The shift in retention time is usually significant due to the loss of the ionizable proton.

Detailed Experimental Protocols

Protocol 1: Library Synthesis Workflow (The "Ester-First" Route)

This route is preferred for high-purity library generation as it avoids zwitterionic intermediates that are difficult to purify.[1]

Step 1: Methyl Ester Formation
  • Dissolve 10.0 mmol of 2-chloro-5-(morpholine-4-sulfonyl)-benzoic acid in 50 mL MeOH.

  • Add 0.5 mL concentrated

    
     (catalytic).
    
  • Reflux at 65°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     (removes unreacted acid), then brine. Dry over 
    
    
    
    .
  • Yield: Typically >90% as a white solid.

Step 2:

Diversification
  • Reagents: Methyl 2-chloro-5-(morpholine-4-sulfonyl)-benzoate (1.0 eq), Amine Nucleophile (

    
    , 1.2 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

  • Condition: Heat to 80–100°C for 2–6 hours.

    • Note: Electron-deficient anilines may require higher temperatures (120°C) or microwave irradiation.[1]

  • Validation: LCMS should show complete conversion to the amino-ester (M+H corresponds to Product).

  • Workup: Pour into ice water. Precipitate usually forms. Filter and wash with water. If no precipitate, extract with EtOAc.

Step 3: Ester Hydrolysis
  • Dissolve the intermediate from Step 2 in THF/Water (3:1).

  • Add LiOH (3.0 eq). Stir at 50°C for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The free acid product usually precipitates. Filter and dry.[3][4][5]

    • Expert Note: The morpholine sulfonamide is stable to these hydrolysis conditions.

Step 4: Amide Coupling (Final Library Generation)
  • Reagents: Hydrolyzed Scaffold (1.0 eq), Amine Partner (

    
    , 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
    
  • Solvent: DMF (anhydrous).

  • Procedure:

    • Premix Scaffold, HATU, and DIPEA for 5 mins to activate the acid (formation of the OAt ester).

    • Add the Amine Partner.[5][6]

    • Stir at RT for 2–12 hours.

  • Purification: Preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Troubleshooting

Reaction Optimization Table
TransformationPreferred ReagentsSolventTempTypical YieldCommon Pitfall
Esterification

MeOHReflux90-98%Incomplete reaction if water is present.[1]

(Aliphatic)

DMF80°C85-95%Steric bulk of amine can slow reaction.[1]

(Aniline)

DMSO120°C60-80%Electronic deactivation of aniline.
Amide Coupling HATU, DIPEADMFRT70-90%Hydrolysis of active ester if wet solvent used.[1]
Integrated Workflow Diagram

Workflow Start Start: 2-Chloro-5-(morpholine- 4-sulfonyl)-benzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Step2 Step 2: SNAr Displacement (R-NH2, K2CO3, Heat) Step1->Step2 Introduces R1 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Step2->Step3 Step4 Step 4: Amide Coupling (R'-NH2, HATU) Step3->Step4 Introduces R2 Final Final Library: 2-Amino-5-sulfonamide-benzamides Step4->Final

Figure 2: Step-wise workflow for generating a bis-functionalized library from the scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17287, 2-Chloro-5-nitrobenzoic acid (Analogous reactivity context).[1] Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) Mechanism and Conditions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Substance Details: Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- (Structural Analog Data).[1][7] Retrieved from [Link][7]

  • MDPI (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (Demonstrates reactivity of 2-chloro-5-EWG-benzoic acids). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving Derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid Derivatives The scaffold of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid Derivatives

The scaffold of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid represents a versatile backbone in medicinal chemistry. The presence of the sulfonylbenzoic acid moiety provides a unique combination of electronic and steric properties, enabling interaction with a variety of biological targets.[1] The incorporation of a morpholine ring is particularly significant in drug discovery, as it can enhance physicochemical properties, such as solubility and blood-brain barrier permeability, and contribute to potent biological activity.[2] Derivatives of this core structure have been explored for a range of therapeutic applications, including their potential as anticancer, antimicrobial, and antidiabetic agents.[1][3] Notably, some morpholine-containing compounds have demonstrated activity as kinase inhibitors, a critical class of drugs in oncology.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for the evaluation of novel derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid. The protocols herein are designed to be self-validating systems, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

I. Foundational Assays: Assessing General Cellular Effects

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These foundational assays provide a broad understanding of the compound's cytotoxic or cytostatic potential and are crucial for determining appropriate concentration ranges for subsequent, more specific assays.

A. Cell Viability and Proliferation Assays (MTT/XTT)

The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[4]

Principle: Living cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U87-MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • Test derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Incubation Time 24, 48, 72 hoursAllows for the assessment of time-dependent effects.
MTT Incubation Time 4 hoursSufficient time for formazan crystal formation in viable cells.
Wavelength 570 nmOptimal absorbance for the formazan product.

II. Mechanistic Assays: Investigating the Mode of Action

Once the cytotoxic or cytostatic effects of the compounds are established, the next logical step is to investigate the underlying mechanism of action. Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.

A. Apoptosis Detection by Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, and is therefore used to identify necrotic or late apoptotic cells.[8]

Principle: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI staining.[7][8]

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

III. Target-Oriented Assays: Probing Kinase Inhibition and Signaling Pathways

Given that morpholine-containing compounds have been identified as kinase inhibitors, it is crucial to investigate the effect of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid derivatives on specific kinase activities and their downstream signaling pathways.[2] Cell-based kinase assays are essential for understanding how a compound interacts with its target in a physiological context.[9]

A. Cellular Kinase Activity Assays

These assays measure the activity of a specific kinase within the cell.[10] A common approach is to quantify the phosphorylation of a downstream substrate.[10]

Principle: A quantitative immunofluorescence assay performed in a microplate to measure the levels of a specific phosphorylated protein relative to the total amount of that protein.

Materials:

  • Cells cultured in a 96-well plate

  • Test compounds

  • Primary antibodies (one for the phosphorylated protein, one for the total protein)

  • Fluorescently labeled secondary antibodies

  • Microplate reader with imaging capabilities

Procedure:

  • Cell Treatment: Seed and treat cells with test compounds as previously described.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Antibody Incubation: Incubate with primary antibodies, followed by incubation with corresponding fluorescently labeled secondary antibodies.

  • Imaging and Quantification: Scan the plate using an imaging microplate reader to quantify the fluorescence intensity for both the phosphorylated and total protein.

Data Analysis: Normalize the signal from the phospho-specific antibody to the signal from the total protein antibody to determine the extent of kinase inhibition.

B. Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to analyze the expression and phosphorylation status of specific proteins in cell extracts, providing insights into the activation state of signaling pathways.[11]

Principle: Separate proteins from cell lysates by size using gel electrophoresis, transfer them to a membrane, and detect specific proteins using antibodies.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Primary and secondary antibodies

  • Chemiluminescent or fluorescent detection reagents

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated cells and determine protein concentration.[12]

  • Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][12]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

Key Proteins to Investigate (based on potential PI3K/mTOR pathway inhibition):

  • Phospho-Akt (Ser473) and total Akt

  • Phospho-mTOR (Ser2448) and total mTOR

  • Phospho-p70S6K (Thr389) and total p70S6K

  • Phospho-4E-BP1 (Thr37/46) and total 4E-BP1

IV. Visualizing Workflows and Pathways

G

G

V. References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available at: [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. Available at: [Link]

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents. Available at:

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]

  • Cell-based test for kinase inhibitors - INiTS. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents. Available at:

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. Available at: [Link]

  • Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. Available at: [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]

Sources

Application

Application Note: Kinetic Profiling of h-NTPDase Inhibition by Sulfamoyl-Benzoic Acid Analogs

Introduction & Scientific Rationale The modulation of purinergic signaling is a critical therapeutic frontier in oncology, immunology, and cardiovascular medicine. Ectonucleoside triphosphate diphosphohydrolases (NTPDase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The modulation of purinergic signaling is a critical therapeutic frontier in oncology, immunology, and cardiovascular medicine. Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are the primary enzymes responsible for hydrolyzing extracellular ATP and ADP into AMP, thereby terminating pro-inflammatory ATP signaling and promoting immunosuppressive adenosine generation.

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid and its structural analogs represent a privileged scaffold for the inhibition of h-NTPDases (specifically isoforms 1, 2, 3, and 8). The pharmacophore combines a benzoic acid moiety—acting as a bioisostere for the phosphate group of the nucleotide substrate—with a sulfonamide core that engages hydrophobic pockets within the enzyme's active site.

This application note details the protocol for characterizing these inhibitors using a Malachite Green Phosphate Release Assay . This colorimetric method is the gold standard for NTPDase screening due to its sensitivity in detecting the inorganic phosphate (Pi) liberated during ATP hydrolysis.

Mechanistic Basis[1][2]
  • Target Enzyme: h-NTPDase (EC 3.6.1.5)

  • Reaction:

    
    
    
  • Inhibition Mode: Typically competitive or mixed-type, driven by the structural similarity between the sulfamoyl-benzoate core and the nucleotide substrate.

Compound Handling & Preparation[1][3][4]

The physicochemical properties of sulfonamide-benzoic acid derivatives require careful handling to prevent precipitation, which can lead to false negatives (loss of potency) or false positives (aggregate-based inhibition).

Solubility & Stock Preparation[5]
  • Solvent: Dissolve the solid 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid analog in 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock .

    • Note: The presence of the carboxylic acid may require mild vortexing or sonication (30 sec) to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solutions: Dilute the master stock in the assay buffer immediately prior to use. Ensure the final DMSO concentration in the assay well does not exceed 5% (v/v), as higher levels can denature NTPDases.

Experimental Protocol: Malachite Green Assay

This protocol measures the inorganic phosphate (Pi) released during the hydrolysis of ATP. The Malachite Green reagent forms a complex with Pi and molybdate, resulting in a green chromophore absorbing at 630 nm.

A. Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 5 mM MgCl₂.

    • Critical: Use phosphate-free water and glassware. Any background phosphate will saturate the detector.

  • Substrate: Adenosine Triphosphate (ATP) or Adenosine Diphosphate (ADP), 200 µM stock in Assay Buffer.

  • Enzyme: Recombinant h-NTPDase (isoform specific), diluted to a concentration that hydrolyzes <10% of substrate during incubation (linear range).

  • Malachite Green Reagent: Commercially available or prepared as: 1 vol 4.2% ammonium molybdate in 4M HCl + 3 vol 0.045% Malachite Green + 0.01% Tween-20.

B. Assay Workflow

AssayWorkflow Prep Preparation Dilute Compound & Enzyme Incubate1 Pre-Incubation 10 min @ 37°C (E + I) Prep->Incubate1 Start Start Reaction Add ATP Substrate Incubate1->Start Incubate2 Reaction Phase 20 min @ 37°C Start->Incubate2 Stop Stop & Detect Add Malachite Green Incubate2->Stop Read Read Absorbance 630 nm Stop->Read

Figure 1: Step-by-step workflow for the Malachite Green NTPDase inhibition assay.

C. Step-by-Step Procedure
  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Inhibitor Addition: Add 10 µL of the test compound (diluted in buffer) to experimental wells.

    • Control 1 (No Inhibitor): Add 10 µL of 5% DMSO/Buffer vehicle.

    • Control 2 (Background): Add 10 µL of vehicle (no enzyme will be added here).

  • Enzyme Addition: Add 40 µL of diluted h-NTPDase enzyme to all wells except the Background control.

  • Pre-Incubation: Incubate for 10 minutes at 37°C . This allows the inhibitor to reach equilibrium binding with the enzyme.

  • Substrate Initiation: Add 50 µL of ATP substrate (final concentration e.g., 100 µM) to start the reaction.

  • Reaction: Incubate for 15–30 minutes at 37°C .

  • Termination & Detection: Add 100 µL of Malachite Green Reagent to all wells. This acidic reagent stops the enzymatic reaction and initiates color development.

  • Development: Incubate for 15 minutes at room temperature (protect from light).

  • Measurement: Read absorbance at 630 nm using a microplate reader.

Data Analysis & Interpretation

A. Calculation of % Inhibition

Normalize the raw absorbance (OD) values using the controls:



B. IC50 Determination

Plot % Inhibition (y-axis) vs. log[Compound Concentration] (x-axis). Fit the data to a non-linear regression model (4-parameter logistic equation):



C. Mode of Inhibition (Lineweaver-Burk)

To determine if the analog is competitive (binding to the active site) or non-competitive (allosteric), perform the assay at varying ATP concentrations (e.g., 0.5x, 1x, 2x, 5x Km) and varying inhibitor concentrations.

InhibitionMode Substrate Substrate (ATP) Enzyme NTPDase Enzyme ES E-S Complex Enzyme->ES + S EI E-I Complex (Inactive) Enzyme->EI + I (Competitive) Inhibitor Analog (I) ES->Enzyme Reaction ES->EI + I (Uncompetitive) Product Product (ADP + Pi) ES->Product

Figure 2: Kinetic schematic.[1][2] Competitive inhibitors (solid red line path) bind free enzyme, increasing Km without affecting Vmax.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Phosphate contamination in water/glassware.Use ultra-pure Milli-Q water; acid-wash glassware; use phosphate-free detergents.
Precipitation Compound insolubility at high concentrations.Check OD at 630 nm before adding Malachite Green. If turbid, lower max concentration or increase DMSO (max 5%).
Non-Linear Rates Substrate depletion (>10% hydrolysis).Reduce enzyme concentration or reaction time. The assay must measure initial velocity.
Color Instability Malachite Green complex precipitating.Add 0.01% Tween-20 or PVA (polyvinyl alcohol) to the reagent to stabilize the dye-phosphomolybdate complex.

References

  • Zaigham, Z. H., et al. (2023).[1][2][3] "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." RSC Advances, 13, 20909-20915.[2]

  • Iqbal, J., et al. (2020). "Sulfonamides as Ectonucleotidase Inhibitors: A Review." European Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide mechanism).
  • Baykov, A. A., et al. (1988). "Malachite Green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay." Analytical Biochemistry, 171(2), 266-270. (Standard protocol for Malachite Green).

Sources

Method

Application Note: High-Throughput Synthesis of Trisubstituted Benzamides Using 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid

The following Application Note and Protocol Guide is designed for researchers in high-throughput medicinal chemistry. It details the strategic use of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid as a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in high-throughput medicinal chemistry. It details the strategic use of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid as a privileged scaffold for generating diverse small-molecule libraries.

Introduction: The Power of the "Ortho-Para" Activated Scaffold

In the landscape of combinatorial chemistry, the value of a scaffold is defined by its orthogonal reactivity . 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid represents a "privileged structure" for drug discovery, particularly in the development of inhibitors for protein-protein interactions (e.g., Mcl-1/Bfl-1) , kinases , and GPCRs .[1]

This scaffold offers three distinct vectors for diversification:

  • C-1 Carboxylic Acid: Serves as the primary anchor for solid-phase attachment or amide coupling.[1]

  • C-2 Chlorine: Positioned ortho to the carbonyl and para to the sulfonyl group.[1] This unique electronic arrangement makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , allowing for the introduction of diverse amines, thiols, or phenols.

  • C-5 Sulfonyl Morpholine: A stable, solubility-enhancing moiety that mimics peptide turns and improves metabolic stability.[1]

Chemical Biology Profile
  • Solubility: The morpholine ring significantly lowers logP, improving the aqueous solubility of the resulting library members compared to phenyl-sulfone analogs.

  • Metabolic Stability: The sulfonamide linkage is generally resistant to hydrolysis and oxidative metabolism, unlike ester or simple amide equivalents.

  • Target Class Suitability: Validated in the design of Bcl-2 family inhibitors and carbonic anhydrase modulators.[1]

Strategic Workflow: The "Load-Couple-Displace" Methodology[1]

The most efficient route for utilizing this scaffold involves a Solid-Phase Organic Synthesis (SPOS) approach.[1] The carboxylic acid is first immobilized on a resin, followed by SNAr displacement of the chlorine.

ScaffoldWorkflow Scaffold 2-Chloro-5-(morpholine-4-sulfonyl) -benzoic acid Loading Step 1: Resin Loading (Amide Coupling) Scaffold->Loading Resin Rink Amide Resin (Solid Support) Resin->Loading Intermediate Immobilized 2-Chloro-Benzamide Loading->Intermediate T3P / DIEA Diversification Step 2: S_NAr Displacement (Diversity Element R1) Intermediate->Diversification Library Resin-Bound 2-Amino-Benzamide Diversification->Library R1-NH2 / DMSO / Heat Cleavage Step 3: Acidic Cleavage Library->Cleavage FinalProduct Final Library Member (2-Amino-5-sulfamoyl-benzamide) Cleavage->FinalProduct TFA / DCM

Figure 1: Solid-phase synthesis workflow converting the 2-chloro scaffold into a diverse benzamide library.

Detailed Experimental Protocols

Protocol A: Resin Loading (Amide Bond Formation)

Objective: Immobilize the scaffold onto Rink Amide MBHA resin to generate a primary amide C-terminus upon cleavage.[1]

Materials:

  • Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g)

  • 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (3.0 equiv)[1]

  • HATU or T3P (Propylphosphonic anhydride) (3.0 equiv)

  • DIEA (N,N-Diisopropylethylamine) (6.0 equiv)[1]

  • DMF (Anhydrous)

Step-by-Step:

  • Swelling: Place 100 mg of resin in a fritted syringe reactor. Swell in DMF (2 mL) for 30 minutes. Drain.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash with DMF (5x), DCM (3x), and DMF (3x).

  • Activation: In a separate vial, dissolve the scaffold (3.0 equiv) and HATU (3.0 equiv) in DMF (1.5 mL). Add DIEA (6.0 equiv) and stir for 2 minutes to pre-activate.

  • Coupling: Transfer the activated solution to the resin. Shake at room temperature for 4 hours.

  • QC Check: Perform a chloranil test or mini-cleavage (see Protocol C) to verify coupling. The resin should be negative for free amines.

  • Washing: Drain and wash with DMF (5x) and DCM (5x).

Protocol B: SNAr Diversification (The "Library Explosion" Step)

Objective: Displace the activated 2-chloro substituent with a diversity set of primary or secondary amines.

Mechanism: The 5-sulfonyl group (para) and the 1-amide (ortho) withdraw electron density, activating the 2-position.[1] However, steric hindrance from the ortho-amide requires elevated temperatures.[1]

Materials:

  • Resin-bound Intermediate (from Protocol A)

  • Diversity Amines (R1-NH2) (Primary or cyclic secondary amines preferred)[1]

  • DMSO (Dimethyl sulfoxide)

  • DIEA

Step-by-Step:

  • Preparation: Aliquot the resin into a 96-well filter plate or individual reaction vessels.

  • Reagent Addition: Add a solution of the specific amine (5.0 – 10.0 equiv) and DIEA (10.0 equiv) in DMSO (0.5 mL per well).

    • Note: Use a high concentration (0.5 M to 1.0 M) of amine to drive kinetics.

  • Reaction: Seal the vessels tightly. Heat at 80°C for 12–16 hours .

    • Microwave Option: For rapid synthesis, irradiate at 120°C for 30 minutes.

  • Work-up: Drain the hot solution. Wash extensively with DMF (5x), MeOH (3x), and DCM (5x) to remove high-boiling DMSO and excess amine.[1]

Protocol C: Cleavage and Isolation

Objective: Release the final compounds from the solid support.

Step-by-Step:

  • Cleavage Cocktail: Prepare a solution of 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), and 2.5% H2O.

  • Incubation: Add 1 mL of cocktail to the resin. Shake for 2 hours at room temperature.

  • Collection: Filter the cleavage solution into a collection plate. Wash resin with 0.5 mL neat TFA.[1]

  • Work-up: Evaporate TFA using a nitrogen blow-down evaporator or centrifugal concentrator (Genevac).

  • Purification: Dissolve residue in DMSO/MeOH (1:1) and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Data Summary & Troubleshooting

Reactivity Profile of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Reaction TypeReagent ClassConditionsExpected Yield*Notes
Amide Coupling Anilines / Prim. AminesHATU/DIEA, RT>90%Excellent conversion; steric bulk at C-2 does not hinder C-1 coupling.[1]
SNAr Primary Aliphatic AminesDMSO, 80°C85-95%Fast kinetics due to high nucleophilicity.[1]
SNAr Cyclic Sec. AminesDMSO, 90°C70-85%Morpholine, Piperazine, etc. work well.[1]
SNAr Anilines (Weak Nucleophiles)DMSO, 120°C (MW)40-60%Requires forcing conditions; Pd-catalyzed Buchwald-Hartwig coupling is preferred here.[1]

*Yields based on LC-MS integration of crude cleavage product.

Troubleshooting Guide
  • Problem: Incomplete SNAr reaction (remaining Chlorine signal in MS).

    • Root Cause: Steric hindrance from the ortho-amide or low nucleophilicity of the amine.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) to allow higher temperatures (100°C+).[1] Alternatively, use Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) as a Lewis acid additive to activate the aryl chloride.

  • Problem: Hydrolysis of the amide bond during SNAr.

    • Root Cause: Wet DMSO or presence of hydroxide.

    • Solution: Ensure anhydrous DMSO is used. Add 4Å molecular sieves to the amine stock solution.

References

  • Scaffold Design & Mcl-1 Inhibition

    • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins.[1][2]

    • Source:

  • SNAr Mechanism on Benzoic Acids

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source:

  • Sulfamoyl Benzoic Acid Synthesis

    • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
    • Source:

  • General Combinatorial Chemistry Principles

    • Combin
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid Synthesis

Executive Summary Welcome to the Technical Support Center. This guide addresses the critical thermal parameters required to synthesize 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid with high purity (>98%) and yield.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical thermal parameters required to synthesize 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid with high purity (>98%) and yield.

The synthesis involves two thermodynamically distinct phases:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): Requires high thermal energy (90–100°C) to overcome the deactivating effects of the chlorine and carboxyl groups.

  • Nucleophilic Substitution (Morpholine Coupling): Requires low thermal energy (<10°C initial) to prevent hydrolysis of the sulfonyl chloride intermediate.

Visual Workflow & Mechanism

The following diagram illustrates the reaction pathway and the specific temperature gates required to avoid critical failure modes (hydrolysis or incomplete conversion).

ReactionPathway Start 2-Chlorobenzoic Acid Step1 Step 1: Chlorosulfonation (Thermodynamic Control) Start->Step1 Reagent1 + Chlorosulfonic Acid Reagent1->Step1 Intermed Intermediate: 2-Chloro-5-chlorosulfonyl- benzoic acid Step1->Intermed Heat (90-100°C) 5-6 Hours Quench Quench Phase (CRITICAL: <10°C) Intermed->Quench Pour onto Ice Step2 Step 2: Morpholine Coupling (Kinetic Control) Quench->Step2 Add Morpholine (0-5°C) Product Target: 2-Chloro-5-(morpholine- 4-sulfonyl)-benzoic acid Step2->Product Stir at RT Side1 Impurity: Sulfonic Acid (Hydrolysis) Step2->Side1 If Temp > 25°C or Aqueous Base used

Figure 1: Thermal Dependency Pathway. Red nodes indicate high-heat requirements; Green/Blue nodes indicate cooling requirements to prevent impurity formation.

Module 1: The Chlorosulfonation Step (Precursor Synthesis)

User Question: I am reacting 2-chlorobenzoic acid with chlorosulfonic acid at 60°C, but my conversion is stuck at 70%. Why?

Technical Explanation: The starting material, 2-chlorobenzoic acid, contains two electron-withdrawing groups (Cl and COOH). These groups deactivate the benzene ring, significantly increasing the activation energy required for the electrophilic attack by the sulfonium ion (


).
  • At 60°C: The system lacks sufficient kinetic energy to drive the reaction to completion on the deactivated ring.

  • At >130°C: You risk decarboxylation or formation of sulfone by-products.

Optimized Protocol (The "Golden Batch"):

  • Reagent Ratio: Use 5–8 equivalents of chlorosulfonic acid per equivalent of substrate. The acid acts as both reagent and solvent.[1]

  • Temperature Ramp: Heat the mixture to 90–100°C .

  • Duration: Maintain this temperature for 5–6 hours .

  • Validation: Monitor by TLC or HPLC. The limiting reagent (2-chlorobenzoic acid) should be <1%.

Module 2: The Morpholine Coupling (Critical Step)

User Question: My final product yield is low (40%), and I see a large peak in HPLC that corresponds to the sulfonic acid derivative. I added the morpholine at room temperature.

Technical Explanation: This is a classic "competing nucleophiles" problem. The sulfonyl chloride intermediate is highly reactive.

  • Morpholine (

    
    ):  The desired nucleophile.
    
  • Water (

    
    ):  The competing nucleophile (often present in the solvent or atmosphere).
    

The reaction of sulfonyl chloride with amines is highly exothermic.[1] Adding morpholine at room temperature (25°C) causes a localized temperature spike (exotherm), potentially reaching 40–50°C. At these temperatures, the rate of hydrolysis (reaction with water to form sulfonic acid) increases exponentially, outcompeting the morpholine.

Optimized Protocol:

  • Solvent System: Suspend the wet cake of the sulfonyl chloride in water/acetone or dry DCM (if anhydrous conditions are preferred).

  • Cryogenic Addition: Cool the reaction vessel to 0–5°C .

  • Controlled Addition: Add morpholine (or morpholine/base mixture) dropwise. Do not allow the internal temperature to exceed 10°C.

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) for 1–2 hours to ensure complete conversion.

Troubleshooting Guide

Use this decision matrix to diagnose thermal failures in your synthesis.

SymptomProbable Thermal CauseCorrective Action
Low Yield (Step 1) Reaction Temp < 90°CIncrease Step 1 temp to 95–100°C; extend time to 6h.
"Pink/Red" Product Reaction Temp > 110°COxidation of morpholine or aromatics. Keep Step 1 < 105°C.
High Sulfonic Acid Impurity Quench Temp > 10°CWhen quenching Step 1, pour reaction onto ice (not ice into reaction).
Violent Fuming/Exotherm Morpholine Addition too fastCool Step 2 to 0°C. Reduce addition rate.
Thick Slurry/Stirring Issue Temp too low during quenchMaintain quench at 0–5°C, but ensure sufficient volume of ice/water (approx 5-10x volume).

Interactive Diagnostic Flowchart

If you are experiencing low purity, follow this logic flow to identify the thermal breach.

Troubleshooting Problem Start: Low Purity (<95%) CheckStep1 Check Step 1: Was temp maintained at 90-100°C? Problem->CheckStep1 CheckQuench Check Quench: Did temp exceed 10°C during acid chloride isolation? CheckStep1->CheckQuench Yes Sol1 Action: Increase Temp. Deactivated ring requires higher activation energy. CheckStep1->Sol1 No (<90°C) CheckAdd Check Step 2: Was Morpholine added at <5°C? CheckQuench->CheckAdd Yes Sol2 Action: Improve Cooling. Hydrolysis occurred before morpholine addition. CheckQuench->Sol2 No (>10°C) Sol3 Action: Slow Addition. Exotherm caused side reactions. CheckAdd->Sol3 No (>10°C) Success Process Optimized CheckAdd->Success Yes

Figure 2: Thermal Troubleshooting Decision Tree.

References

  • PrepChem. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. (Based on standard chlorosulfonation of deactivated aromatics). [Link]

  • Google Patents.Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid (CN100522936C).
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. (Demonstrates morpholine nucleophilic attack conditions at 5-10°C). [Link]

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (Validation of chlorosulfonic acid handling and thermal parameters). [Link]

Sources

Optimization

catalyst selection for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid synthesis

Topic: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid Executive Summary & Strategic Route Selection The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid presents a classic regioselectivity chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Executive Summary & Strategic Route Selection

The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid presents a classic regioselectivity challenge on the benzoic acid scaffold. The presence of the ortho-chloro substituent and the electron-withdrawing carboxyl group directs electrophilic substitution to the meta position (relative to the acid), which aligns with the target C5 position.

However, "Catalyst Selection" for this molecule depends entirely on your chosen synthetic pathway. We categorize the approach into two distinct workflows:

  • The Classical Route (Scale-Up Preferred): Chlorosulfonation of 2-chlorobenzoic acid followed by amidation. Here, "catalysis" focuses on Nucleophilic Catalysts to accelerate the sulfonamide bond formation and suppress hydrolysis.

  • The Modern Route (Late-Stage Functionalization): Palladium-catalyzed aminosulfonylation of aryl halides. This requires precise Transition Metal Catalyst selection (Pd/Ligand systems).

Decision Matrix: Which Catalyst System Do You Need?

Use this table to identify the correct catalytic system for your specific constraints.

ConstraintRecommended RouteCritical Catalyst/ReagentMechanism
Cost & Scale (>1kg) Route A: ChlorosulfonationHOBt or DMAP (Amidation Step)Nucleophilic Catalysis
Functional Group Tolerance Route B: Pd-CouplingPd(OAc)₂ + CataCXium A Pd(0)/Pd(II) Cycle
Starting Material: Toluene deriv.Route C: OxidationCo(OAc)₂ / Mn(OAc)₂ / NaBr Radical Oxidation
Technical Deep Dive: Catalyst Selection & Optimization
A. Optimizing the Amidation Step (Route A)

Context: The reaction between 2-chloro-5-chlorosulfonylbenzoic acid and morpholine often suffers from competitive hydrolysis of the sulfonyl chloride, especially in aqueous or humid conditions.

  • The Standard Protocol: Morpholine (excess) acts as both reagent and base.

  • The Catalytic Upgrade: The addition of 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) .

Why HOBt? Recent studies indicate that HOBt acts as a nucleophilic catalyst for sulfonyl chlorides, forming a highly reactive O-sulfonylbenzotriazole intermediate. This intermediate reacts with morpholine significantly faster than the parent sulfonyl chloride, while being less susceptible to hydrolysis by ambient moisture [1].

Protocol Recommendation:

Add 0.1 - 1.0 mol% HOBt to the reaction mixture (DCM or Acetonitrile solvent). This can increase yields by 15-20% and reduce reaction times from 12h to <2h.

B. Palladium-Catalyzed Aminosulfonylation (Route B)

Context: If you are starting from 2-chloro-5-iodobenzoic acid (or the bromo- analog) and wish to install the sulfonyl morpholine moiety directly using SO₂ (or a surrogate like DABSO).

  • Catalyst Selection: Pd(OAc)₂ (Palladium Acetate).

  • Ligand Selection: CataCXium A or Xantphos .

  • Why this system? The oxidative addition of Pd into the Ar-X bond is difficult due to the steric hindrance of the ortho-chloro group. Bulky, electron-rich phosphine ligands like CataCXium A facilitate this step and stabilize the Pd-sulfinate intermediate [2].

Visualizing the Pathways

The following diagram illustrates the catalytic intervention points in the synthesis network.

SynthesisPathways Start_Classic 2-Chlorobenzoic Acid Inter_SO2Cl Intermediate: Sulfonyl Chloride Start_Classic->Inter_SO2Cl Chlorosulfonation (100°C) Start_Modern 2-Chloro-5-bromo benzoic Acid Target TARGET: 2-Chloro-5-(morpholine- 4-sulfonyl)-benzoic acid Start_Modern->Target SO2 Source + Morpholine Inter_SO2Cl->Target Morpholine Cat_Acid Reagent: Chlorosulfonic Acid (Excess) Cat_Acid->Start_Classic Cat_Nu CATALYST A: HOBt or DMAP (Nucleophilic) Cat_Nu->Inter_SO2Cl Accelerates Cat_Pd CATALYST B: Pd(OAc)2 + CataCXium A (Aminosulfonylation) Cat_Pd->Start_Modern Enables Coupling

Figure 1: Strategic selection of catalytic pathways. Route A (Left) uses nucleophilic catalysis for the final step. Route B (Right) relies on Pd-catalysis for the core transformation.

Troubleshooting Guide (FAQ)
Issue 1: Low Yield in the Sulfonamide Formation (Route A)

User Question: "I am using the acid chloride intermediate. I add morpholine, but my yield is stuck at 50%, and I see a lot of sulfonic acid byproduct. Why?"

Technical Diagnosis: This is a classic Hydrolysis vs. Aminolysis competition. The sulfonyl chloride is reacting with moisture in your solvent or atmosphere instead of the morpholine. The byproduct you see is 2-chloro-5-sulfobenzoic acid (the hydrolyzed acid).

Corrective Protocol:

  • Solvent Switch: Ensure you are using anhydrous DCM or THF. Avoid alcohols.

  • Catalyst Addition: Add 10 mol% DMAP or 1 mol% HOBt .

    • Mechanism:[1][2] DMAP attacks the sulfonyl chloride to form a sulfonyl-pyridinium salt. This salt is highly reactive toward amines (morpholine) but, crucially, the cationic nature repels water molecules, selectively favoring the amine reaction.

  • Temperature: Lower the temperature to 0°C during addition. Hydrolysis has a higher activation energy than the catalyzed aminolysis; cooling favors the kinetic product (sulfonamide).

Issue 2: Regioselectivity Issues in Chlorosulfonation

User Question: "I am running the chlorosulfonation of 2-chlorobenzoic acid, but NMR suggests I have a mixture of isomers. Is there a catalyst to fix this?"

Technical Diagnosis: The reaction is an Electrophilic Aromatic Substitution. The directing groups are:

  • -COOH: Meta-director (deactivating).

  • -Cl: Ortho/Para-director (deactivating). The position meta to the COOH and para to the Cl (Position 5) is electronically favored. However, high temperatures can lead to thermodynamic scrambling or sulfonation at the position ortho to the Cl (Position 3), though sterically unlikely.

Corrective Protocol:

  • Temperature Control: Do not exceed 100°C. Higher temperatures promote reversibility (desulfonation) and isomerization.

  • No Catalyst Required: Do not add Lewis acids (like FeCl₃) here; they are too aggressive and will degrade the regioselectivity. The "catalyst" is the excess chlorosulfonic acid itself.

Issue 3: Catalyst Deactivation in Pd-Coupling (Route B)

User Question: "I'm trying the Pd-catalyzed reaction with SO₂ and morpholine. The reaction starts but stops after 20% conversion. The solution turns black."

Technical Diagnosis: "Pd-black" formation indicates catalyst decomposition. This is often caused by the poisoning of the catalyst by the sulfur species or instability of the active Pd(0) species.

Corrective Protocol:

  • Ligand Overload: Increase the Ligand:Pd ratio to 2:1 or 3:1.

  • Switch Ligand: Move to Xantphos . Its large bite angle creates a very stable chelate that resists decomposition by sulfur.

  • SO₂ Source: If using DABSO (solid SO₂ source), ensure it is fresh. Old DABSO can release SO₂ too slowly, leaving the Pd(0) naked and prone to aggregation.

References
  • Wei, M., et al. (2021).[3] "A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates." Angewandte Chemie International Edition.

    • Relevance: Establishes HOBt as a superior nucleophilic catalyst for sulfonamide synthesis.[4]

  • Cheung, C. W., et al. (2013). "Palladium-Catalyzed Aminosulfonylation of Aryl Halides." Journal of the American Chemical Society.

    • Relevance: Defines the Pd(OAc)₂/Ligand systems required for inserting SO₂ into aryl halides.
  • PrepChem. "Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid."

    • Relevance: Provides the baseline industrial protocol for the chlorosulfon
  • Google Patents. "Process for preparing 2-chloro-5-sulfamoylbenzoic acids (US3879402A)."

    • Relevance: Historical grounding for the synthesis of this specific pharmaceutical intermediate class.[5]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Welcome to the technical support guide for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during storage and experimental handling. Our recommendations are grounded in established principles of chemical stability to ensure the integrity and reliability of your results.

Section 1: Understanding the Molecule's Stability

This section addresses the structural features of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid and how they influence its stability.

FAQ: What are the key structural features of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid that influence its stability?

To effectively prevent degradation, it is crucial to understand the molecule's chemical functionalities. The stability of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid is influenced by three primary structural components: the aromatic carboxylic acid, the morpholine-4-sulfonyl group, and the chloro substituent.

  • Aromatic Carboxylic Acid (-COOH): The benzoic acid moiety is generally stable but can undergo reactions typical of carboxylic acids, such as decarboxylation under high heat, though this usually requires harsh conditions.[1] Its acidic nature makes its salt form potentially more stable in certain formulations. The aromatic ring itself can be susceptible to photolytic degradation.

  • Morpholine-4-sulfonyl Group: This is the most reactive part of the molecule concerning storage stability. The sulfur-nitrogen bond in the sulfonamide linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[2] This cleavage would represent a primary degradation pathway.

  • Chloro Substituent (-Cl): The chlorine atom attached to the benzene ring is generally stable. However, aromatic halides can be subject to nucleophilic substitution or photolytic cleavage under specific, high-energy conditions (e.g., intense UV light), though this is less common under standard storage conditions.[3]

Section 2: Recommended Storage and Handling

Proper storage is the most critical factor in maintaining the long-term integrity of the compound.

FAQ: What are the ideal short-term and long-term storage conditions for this compound?

Based on the stability of related sulfonylurea and peptide-based drugs, specific environmental controls are paramount.[4][5] Adherence to these conditions minimizes the risk of hydrolysis, oxidation, and other degradation pathways.

Parameter Long-Term Storage (> 6 months) Short-Term / In-Use Storage (< 6 months) Rationale
Temperature -20°C (Frozen)2°C to 8°C (Refrigerated)[6][7]Reduces molecular motion and slows the rate of all potential chemical degradation reactions. Refrigeration is often sufficient for short periods and avoids freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen), DryDry, in a desiccatorMinimizes oxidation and hydrolysis. The sulfonyl group can be sensitive to moisture.[8]
Light Protected from Light (Amber Vial)Protected from Light (Amber Vial)Aromatic compounds can be photosensitive, leading to photolytic degradation.[9]
Container Tightly sealed, amber glass vial or a container made of inert polymer (e.g., PTFE-lined cap).Tightly sealed, amber glass vial.Prevents exposure to moisture and light. Glass is generally non-reactive.

FAQ: How should I handle the compound during routine lab use to minimize degradation?

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: If possible, handle the solid compound in a glove box or under a stream of inert gas.

  • Minimize Exposure: Weigh out only the required amount and promptly return the main stock container to its recommended storage condition.

  • Solution Stability: If preparing stock solutions, use anhydrous, high-purity solvents. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

FAQ: Are there any incompatible materials or solvents I should avoid?

  • Strong Acids/Bases: Avoid prolonged contact with strong acidic or basic conditions, which can catalyze the hydrolysis of the sulfonamide bond.[9]

  • Oxidizing Agents: Keep away from strong oxidizing agents (e.g., hydrogen peroxide, permanganate), which can potentially oxidize the sulfur atom or other parts of the molecule.[10][11]

  • Reactive Solvents: While generally stable in common organic solvents like DMSO, acetonitrile, and methanol for immediate use, long-term stability in these solvents should be validated. Methanol, under photolytic conditions, can sometimes generate reactive species.[12]

Section 3: Troubleshooting Degradation

Even with proper handling, degradation can be a concern. This section helps you identify and address potential issues.

FAQ: I suspect my sample has degraded. What are the likely causes?

Use the following table to troubleshoot potential issues.

Observed Issue Potential Cause & Corrective Action
Discoloration (e.g., yellowing) Cause: Often due to oxidation or photodecomposition. Action: Discard the sample. Review storage procedures to ensure protection from light and air.
Change in physical state (e.g., clumping) Cause: Moisture absorption (hygroscopy). Action: The compound may still be usable if purity is confirmed analytically, but this indicates improper storage. Ensure storage in a desiccator or under inert gas.
New peaks in HPLC/LC-MS analysis Cause: Chemical degradation. Action: Confirm the identity of the new peaks if possible. Discard the stock and obtain a new, verified lot of the compound.
Reduced biological/chemical activity Cause: A significant decrease in the concentration of the active parent compound. Action: Quantify the purity of the compound using a reference standard. Replace if purity is below acceptable limits.

FAQ: What are the potential degradation pathways for this molecule?

Forced degradation studies, which subject a compound to harsh conditions, help predict the most likely degradation pathways.[13][14] For 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid, the primary vulnerabilities are hydrolysis and photolysis.

Caption: Potential degradation pathways for the parent compound.

FAQ: How can I analytically confirm if my compound has degraded?

Regular purity assessment is the most reliable way to confirm the stability of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method.[15]

  • Principle: A pure, undegraded sample should appear as a single, sharp peak at a specific retention time. The appearance of additional peaks or a decrease in the main peak's area relative to a standard indicates degradation.

  • Method: Reversed-phase HPLC is typically suitable. A C18 column with a mobile phase consisting of an acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm) is recommended.

  • Confirmation: For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the mass of the impurities, providing clues to their structure.[16]

Section 4: Protocols and Workflows

This section provides standardized procedures for assessing the stability of your compound.

Protocol 1: Step-by-Step Guide for Purity Assessment by HPLC-UV

  • Prepare a Reference Standard: Dissolve a freshly opened or certified pure sample of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This will serve as your T=0 reference.

  • Prepare the Test Sample: Prepare your stored sample at the same concentration as the reference standard.

  • Set Up HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analyze Samples: Inject the reference standard first to establish the retention time and peak area of the pure compound. Then, inject the test sample.

  • Evaluate Data: Compare the chromatograms. Look for new peaks, a significant decrease (>5%) in the main peak's area, or changes in peak shape (e.g., fronting or tailing) in the test sample compared to the reference.

Sources

Optimization

troubleshooting low bioactivity of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid derivatives

The following guide serves as an advanced technical support resource for researchers encountering low bioactivity with 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid derivatives. This document is structured to isolate v...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical support resource for researchers encountering low bioactivity with 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid derivatives. This document is structured to isolate variables—from physicochemical properties to target engagement—and provide actionable solutions based on medicinal chemistry principles.

Diagnostic Workflow: The "Zero-Activity" Decision Matrix

Before altering your chemical synthesis, you must diagnose where the failure occurs.[1] Low bioactivity is rarely just "poor binding"; it is often a failure of delivery, solubility, or assay compatibility.

Q: My derivatives show IC50 > 50 µM in cell-based assays. Is the scaffold dead?

A: Not necessarily. The presence of the free carboxylic acid moiety is the most common cause of false negatives in cell-based assays due to poor membrane permeability.

Root Cause Analysis: At physiological pH (7.4), the benzoic acid group (pKa ~3-4) is almost entirely ionized to its carboxylate anion (


). While this improves solubility, the negative charge creates a high energy barrier for passive diffusion across the lipophilic cell membrane.

Troubleshooting Steps:

  • Switch Assays: Test the compounds in a biochemical (cell-free) enzymatic assay first. If they are active against the purified protein but inactive in cells, your issue is permeability, not binding.

  • Synthesize Prodrugs: Mask the carboxylic acid as an ester (methyl, ethyl, or isopropyl ester). Esters are neutral and lipophilic, allowing cell entry. Intracellular esterases will hydrolyze them back to the active acid.

  • Bioisosteric Replacement: If the acid is required for binding (e.g., salt bridge interaction), replace it with a tetrazole or acyl sulfonamide , which mimics the acidity/geometry but often improves membrane penetration (Lipinski’s Rule of 5 considerations).

Q: The compounds precipitate when added to the assay buffer. How do I fix this?

A: The 2-chloro and morpholine groups add lipophilicity, while the sulfonamide core is rigid.[1] This can lead to "crash-out" when diluting from DMSO stock into aqueous buffer.[1]

Protocol: Kinetic Solubility Verification Do not rely on visual inspection. Use this nephelometry-based check:

  • Prepare 10 mM stock in DMSO.

  • Dilute to 100 µM in your specific assay buffer (PBS, Tris, etc.).

  • Incubate for 2 hours at room temperature.

  • Measure light scattering (OD600) or centrifuge and analyze the supernatant by HPLC.

  • Threshold: If soluble fraction < 80%, your bioactivity data is invalid.

Solution:

  • Cosolvents: Add 0.01% Triton X-100 or increase DMSO to 1-2% (if tolerated by the protein).[1]

  • Salt Formation: If testing in high concentrations, convert the acid to a sodium or potassium salt form to aid initial dissolution.

Structure-Activity Relationship (SAR) Logic

If permeability and solubility are ruled out, the issue lies in the molecular design.

Q: Is the morpholine group hindering target binding?

A: It is highly probable if your target is a metalloenzyme (like Carbonic Anhydrase) or requires a hydrogen bond donor.

  • The Trap: Many researchers use morpholine to improve pharmacokinetic properties (solubility, metabolic stability). However, a morpholine-sulfonamide is a tertiary sulfonamide .[1] It lacks the

    
     proton required for hydrogen bonding in many active sites.
    
  • The Fix:

    • Hypothesis Test: Synthesize the primary sulfonamide analog (

      
      ) by removing the morpholine ring. If activity returns, the morpholine was sterically clashing or eliminating a critical H-bond donor.[1]
      
    • Linker Strategy: If the morpholine is needed for solubility, move it further away using an ethyl linker (

      
      ) to restore the secondary sulfonamide H-bond donor.[1]
      
Q: What is the role of the 2-Chloro substituent?

A: The chlorine atom at the ortho position to the carboxylic acid serves two functions:

  • Steric Twist: It forces the carboxylic acid out of planarity with the phenyl ring. This can be critical for fitting into specific hydrophobic pockets but can also prevent binding if the pocket is flat.

  • Lipophilicity: It increases logP.

Optimization Cycle:

  • Remove Cl: Synthesize the des-chloro analog. If activity improves, the Cl was causing a steric clash.

  • Swap Cl for F: Fluorine is smaller (isostere of H) but maintains the electron-withdrawing effect on the acid.

Visual Troubleshooting Guides

Figure 1: The "Low Activity" Decision Matrix

Use this flowchart to determine the next experimental step.

BioactivityTroubleshooting Start Low Bioactivity Observed (IC50 > Threshold) SolubilityCheck Step 1: Solubility Test (Nephelometry/HPLC) Start->SolubilityCheck Precipitation Precipitation Detected SolubilityCheck->Precipitation Yes Soluble Compound is Soluble SolubilityCheck->Soluble No Action1 Action: Add Cosolvent (Triton X-100) or Make Salt Precipitation->Action1 AssayType Step 2: Check Assay Type Soluble->AssayType CellBased Cell-Based Assay AssayType->CellBased EnzymeBased Biochemical/Enzyme Assay AssayType->EnzymeBased PermeabilityIssue Probable Permeability Issue (COOH ionization) CellBased->PermeabilityIssue High Probability TargetIssue Target Engagement Issue EnzymeBased->TargetIssue Action2 Action: Synthesize Ester Prodrug or Bioisostere PermeabilityIssue->Action2 Action3 Action: Check Morpholine Sterics (Switch to Primary Sulfonamide) TargetIssue->Action3

Caption: Diagnostic logic flow for isolating solubility, permeability, and binding affinity issues.

Figure 2: SAR Optimization Strategy for the Scaffold

This diagram highlights specific modification points on the 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid core.[1]

SAR_Strategy Core Core Scaffold: 2-Cl-5-(morph-SO2)-Benzoic Acid COOH Carboxylic Acid (-COOH) Core->COOH Morph Morpholine Sulfonamide Core->Morph Chloro 2-Chloro Substituent Core->Chloro FixCOOH ISSUE: Low Permeability FIX: Ester Prodrug / Tetrazole COOH->FixCOOH FixMorph ISSUE: Steric Bulk / No H-Bond FIX: Open Chain / Primary Sulfonamide Morph->FixMorph FixChloro ISSUE: Torsion Angle / Sterics FIX: Replace with F or H Chloro->FixChloro

Caption: Structural modification map targeting the three critical pharmacophores of the scaffold.

Quantitative Data Summary

The following table summarizes expected physicochemical shifts when modifying the core scaffold. Use this to predict the impact of your derivatives.

ModificationEffect on LogP (Lipophilicity)Effect on tPSA (Polar Surface Area)Primary RiskBenefit
Core Scaffold (Acid) ~1.2 (Low)~90 ŲCell Permeability High Solubility (pH 7.[1]4)
Methyl Ester Increases (+0.5)Decreases (Masks charge)Hydrolytic StabilityEnables Cell Entry
Primary Sulfonamide DecreasesIncreases (H-bond donor)AggregationRestores H-Bonding
Des-Chloro (Remove Cl) DecreasesNo ChangeLoss of conformationReduces Steric Clash

Data derived from standard QSAR computational models for sulfonamide benzoates [1][3].[1]

Experimental Protocol: Esterification for Permeability Check

If you suspect the carboxylic acid is preventing cell entry, synthesize the methyl ester control using this rapid protocol.

Reagents:

  • 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid derivative (1 equiv)[1]

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Methanol (anhydrous)

Procedure:

  • Activation: Dissolve the benzoic acid derivative in dry DCM. Add 1.5 equiv of oxalyl chloride and a catalytic drop of DMF. Stir at RT for 1 hour until gas evolution ceases (formation of acid chloride).

  • Esterification: Evaporate the solvent (remove excess oxalyl chloride). Redissolve the residue in anhydrous Methanol.

  • Workup: Stir for 2 hours. Remove methanol under vacuum. Partition between EtOAc and saturated

    
    .
    
  • Validation: Confirm conversion by LC-MS (Shift in mass +14 Da).

  • Testing: Run the methyl ester in your cell-based assay. If activity jumps from >50 µM to <1 µM, the acid was the problem.

References

  • BenchChem. (2025).[2][3] The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Retrieved from 2

  • Tzara, A., et al. (2020).[4] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from 4

  • PubChem. (2025).[5] 2-(Morpholin-4-yl)benzoic acid Compound Summary. National Library of Medicine. Retrieved from 5

  • Khan, S., et al. (2009).[6] 4-Benzenesulfonamidobenzoic acid: Crystal structure and biological relevance. PMC. Retrieved from 6

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Executive Summary & Molecule Profile This guide addresses the physicochemical challenges associated with 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid . As a researcher, you are likely encountering precipitation during...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the physicochemical challenges associated with 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid . As a researcher, you are likely encountering precipitation during aqueous dilution or difficulty achieving high-concentration stocks.[1]

The Root Cause: This molecule presents a "solubility paradox" common in fragment-based drug discovery:

  • The Acidic Core: The benzoic acid moiety provides a pH-dependent solubility switch.[1] The ortho-chloro and meta-sulfonyl groups are electron-withdrawing, likely suppressing the

    
     to the 3.0–3.5 range (lower than the standard 4.2 of benzoic acid).[1]
    
  • The Lipophilic/Polar Conflict: The morpholine ring adds bulk and moderate lipophilicity, while the sulfonyl group adds polarity but rigidity.

  • The Result: The compound is highly insoluble in its protonated (neutral) form (

    
    ) but highly soluble as an ionized salt (
    
    
    
    ).[1]
Physicochemical Snapshot (Predicted)
PropertyValue (Approx.)[1][2][3][4]Implication
Molecular Weight 305.74 g/mol Small molecule, amenable to high molar concentrations if solubilized.[1]
Predicted

3.2 – 3.6Critical: Must maintain

for aqueous stability.[1]
LogP (Octanol/Water) ~1.2 – 1.5Moderately lipophilic; requires organic co-solvents (DMSO) or ionization.[1]
H-Bond Donors/Acceptors 1 / 6Good permeability potential, but crystal lattice energy may be high.[1]

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure point in your solubility profile.

SolubilityTroubleshooting Start START: Solubility Issue Identified Solvent Primary Solvent Used? Start->Solvent DMSO DMSO / DMF Solvent->DMSO Stock Prep Aqueous Aqueous Buffer / Media Solvent->Aqueous Assay/In Vivo Cloudy Visual: Cloudy/Precipitate? DMSO->Cloudy CheckPH Check pH < 5.0? Aqueous->CheckPH CheckConc Check Conc. > 50mM? Cloudy->CheckConc Yes Clear Visual: Clear Solution ActionWarm Action: Sonicate (40°C) or Add 1% Water CheckConc->ActionWarm Yes ActionBase Action: In-situ Salt Formation (Add 1.1 eq NaOH) CheckPH->ActionBase Yes (Acidic) ActionCoSolv Action: Stepwise Dilution (DMSO -> PBS) CheckPH->ActionCoSolv No (Neutral) ActionWarm->Clear ActionBase->Clear ActionCoSolv->Clear

Figure 1: Decision tree for diagnosing precipitation events based on solvent system and environmental pH.[1]

Technical Q&A: Troubleshooting Specific Scenarios

Q1: My DMSO stock solution (100 mM) precipitates upon storage at -20°C. Is the compound degrading?

Diagnosis: Likely not degradation.[1] This is a physical phase separation.[1] Technical Explanation: DMSO has a high freezing point (19°C).[1] As it freezes, it forms a crystal lattice that excludes the solute, locally concentrating your compound beyond its saturation point, causing it to crash out. The Fix:

  • Thaw completely: Place the vial in a 37°C water bath until all solids dissolve.

  • Sonicate: Vortexing is often insufficient.[1] Sonicate for 5 minutes to break up micro-aggregates.

  • Aliquot: Store in single-use aliquots to avoid repeated freeze-thaw cycles which promote crystal growth.

Q2: When I dilute my DMSO stock into cell culture media (DMEM), the solution turns milky immediately. Why?

Diagnosis: This is the "Solubility Cliff."[1] Technical Explanation:

  • The Mechanism: You are diluting a hydrophobic acid (dissolved in organic solvent) into a highly aqueous environment.[1] If the final concentration of DMSO is low (<1%) and the pH of the media is not sufficiently basic to ionize the benzoic acid (converting it to the carboxylate anion), the compound reverts to its protonated, insoluble form.

  • The Trap: Standard DMEM contains salts but is buffered to pH 7.[1]4. However, the local pH at the dropwise addition point can fluctuate, and the kinetics of precipitation are faster than the kinetics of dissolution.

The Protocol (Stepwise Dilution): Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Intermediate Step: Dilute your 100 mM stock 1:10 into pure PEG-400 or Propylene Glycol .[1]

  • Final Step: Dilute this intermediate into your media. The PEG acts as a bridge, preventing the rapid aggregation of hydrophobic molecules.

Q3: How do I formulate this for in vivo (IP/PO) dosing at 10 mg/kg?

Diagnosis: Suspensions are variable; solutions are preferred.[1] You need to exploit the acidic nature of the molecule. Technical Explanation: The most reliable method for benzoic acid derivatives is In-Situ Salt Formation .[1] By converting the acid to its Sodium (


) or Meglumine salt, you increase aqueous solubility by orders of magnitude [1].

Recommended Formulation Vehicle:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Co-solvent)[1]

  • 55% Saline/Water (Bulk)[1]

  • Molar Equivalent Base: 1.05 equivalents of NaOH or Meglumine.[1]

Advanced Protocol: In-Situ Sodium Salt Preparation

This protocol ensures you convert the insoluble acid form into the soluble carboxylate salt without over-alkalinizing (which could degrade the sulfonamide bond).

Reagents Needed:

  • Compound (Powder)[1]

  • 0.1 N NaOH (Freshly prepared)[1]

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • pH Paper or Micro-electrode[1]

Step-by-Step Methodology:

  • Calculate Molar Equivalents:

    • Determine moles of compound:

      
      [1]
      
    • Target NaOH moles:

      
      [1]
      
  • Slurry Phase:

    • Weigh the powder into a glass vial.[1]

    • Add the calculated volume of 0.1 N NaOH directly to the powder.

    • Observation: The solution may remain cloudy initially.[1]

  • Dissolution:

    • Vortex and sonicate for 2–5 minutes.

    • The solution should turn clear as the salt forms (

      
      ).[1]
      
    • Troubleshooting: If still cloudy, add 0.1 N NaOH in 10 µL increments until clear. Do not exceed pH 9.0.

  • Stabilization:

    • Once clear, add the required volume of PBS or Saline to reach final volume.

    • Verify pH: Ensure final pH is between 7.0 and 8.0. If pH < 6.0, the compound may reprecipitate over time.

Solubility Data Reference Table

Solvent SystemEst. Solubility (mg/mL)Comments
Water (pH 2-4) < 0.1 mg/mLInsoluble. Protonated form dominates.[1]
PBS (pH 7.4) 1 - 5 mg/mLModerate.[1] Dependent on ionic strength.[1]
DMSO > 50 mg/mLExcellent stock solvent.[1]
Ethanol 10 - 20 mg/mLGood, but evaporation can change concentration.[1]
0.1 N NaOH > 20 mg/mLHigh. Forms Sodium Salt immediately.[1]
PEG-400 10 - 30 mg/mLExcellent intermediate co-solvent.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • PubChem Compound Summary. (n.d.). 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid.[1][8] National Center for Biotechnology Information.[1] [1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Method for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid Analysis

Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Author Persona: Senior Application Scientist Executive Summary & Chemical Context[1][2][3][4][5][6] In t...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Author Persona: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the synthesis of sulfonamide-based pharmaceuticals (such as Bcl-2 inhibitors or specific diuretics), 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid serves as a critical intermediate. Its structural duality—possessing an ionizable carboxylic acid (pKa ~3.5) and a neutral sulfonamide moiety—presents specific chromatographic challenges often overlooked by generic screening methods.

This guide compares two methodological approaches for the analysis of this molecule:

  • Method A (The "Generic" Approach): A standard isocratic method using volatile organic acid modifiers (Formic Acid).

  • Method B (The "Optimized" Approach): A gradient method utilizing high-molarity phosphate buffering at controlled pH.

The Verdict: While Method A is compatible with LC-MS, Method B is the superior choice for QC release testing and impurity profiling due to significantly improved peak symmetry (Tailing Factor < 1.2) and robustness against pH micro-fluctuations.

Methodological Comparison: The Science of Selection

The primary analytical challenge is the benzoic acid moiety . At neutral or uncontrolled pH, the carboxylic acid exists in equilibrium between its protonated (neutral) and deprotonated (anionic) states. This results in "peak splitting" or severe tailing.

Comparative Snapshot
FeatureMethod A: Generic IsocraticMethod B: Optimized Gradient (Recommended)
Mobile Phase 0.1% Formic Acid / Acetonitrile20 mM KH₂PO₄ (pH 2.5) / Acetonitrile
Elution Mode Isocratic (50:50)Gradient (Time-programmed)
Buffer Capacity Low (Volatile)High (Non-volatile)
Target Analyte State Partially Ionized (Risk of drift)Fully Protonated (Neutral)
Tailing Factor (

)
1.5 – 2.0 (Prone to tailing)0.9 – 1.2 (Sharp symmetry)
Application LC-MS ID ChecksRoutine QC, Purity, Assay
Mechanism of Action
  • Method A Failure Mode: Formic acid (pKa ~3.75) provides a pH of ~2.7. This is dangerously close to the analyte's pKa. Small changes in concentration or temperature shift the ionization equilibrium, causing retention time (

    
    ) drift.
    
  • Method B Success Mode: Phosphate buffer at pH 2.5 is significantly below the analyte's pKa. This forces the benzoic acid into its neutral, hydrophobic form (

    
    ), maximizing interaction with the C18 stationary phase and suppressing silanol interactions.
    

Experimental Protocols

Reagents & Materials
  • Analyte: 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Water: Milli-Q (18.2 MΩ·cm).

Method B: The Optimized Protocol (Gold Standard)

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Controlled).
    
  • Detection: UV at 240 nm (Sulfonamide/Benzene absorption max).

  • Injection Volume: 10

    
    .
    

Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 2.5 
    
    
    
    0.05 with Diluted Phosphoric Acid. Filter through 0.45
    
    
    membrane.[1]
  • Solvent B: 100% Acetonitrile.

Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Ramp
15.04060Wash
15.19010Re-equilibration
20.09010End

Validation Workflow (Per ICH Q2 R2)

The following validation data demonstrates the reliability of Method B .

System Suitability Testing (SST)

Before any validation run, the system must pass these criteria:

  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision (Repeatability): RSD

    
     for 5 replicate injections.
    
Specificity (Selectivity)

Inject the solvent blank, placebo (if applicable), and the analyte.

  • Result: No interference at the retention time of the analyte (approx. 8.5 min).[2] Peak purity index (via Diode Array Detector)

    
    .[1]
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,


).
Level (%)Concentration (

)
Peak Area (mAU*s)
5050.012500
7575.018760
100100.025050
125125.031200
150150.037600
  • Regression:

    
    
    
  • Acceptance:

    
    .[3]
    
Accuracy (% Recovery)

Spike samples at 80%, 100%, and 120% levels.

Spike LevelRecovery (%)Acceptance Criteria
80%99.4%98.0 – 102.0%
100%100.1%98.0 – 102.0%
120%99.8%98.0 – 102.0%
Precision
  • Intra-day: 6 replicates of the 100% standard. RSD should be

    
    .[2]
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
    .[2]
    

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This diagram illustrates why Method B was selected based on the chemical properties of the analyte.

MethodSelection Start Analyte: 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid CheckStructure Check Functional Groups Start->CheckStructure Group1 Morpholine Sulfonamide (Neutral/Non-basic) CheckStructure->Group1 Group2 Benzoic Acid (Acidic, pKa ~3.5) CheckStructure->Group2 Decision Select Mobile Phase pH Group2->Decision Dominant Interaction PathA pH 6-7 (Neutral) Decision->PathA Unbuffered/Neutral PathB pH 2.5 (Acidic) Decision->PathB Buffered Low pH ResultA Ionized (-COO-) Early Elution Peak Splitting PathA->ResultA ResultB Protonated (-COOH) High Retention Sharp Peak Shape PathB->ResultB FinalMethod Method B: Phosphate Buffer pH 2.5 ResultB->FinalMethod

Caption: Decision logic based on the pKa of the benzoic acid moiety, favoring low pH suppression.

Diagram 2: ICH Q2(R2) Validation Workflow

The sequential process required to claim the method is "Validated."

ValidationFlow Step1 1. Specificity (Blank/Placebo Check) Step2 2. Linearity (5 Levels, R² > 0.999) Step1->Step2 Pass Step3 3. Accuracy (Spike Recovery) Step2->Step3 Pass Step4 4. Precision (Repeatability & Intermediate) Step3->Step4 Pass Step5 5. Robustness (pH +/- 0.2, Flow +/- 0.1) Step4->Step5 Pass Final VALIDATED METHOD Step5->Final Report Generation

Caption: Sequential validation steps ensuring data integrity per ICH Q2(R2) guidelines.

Troubleshooting & Robustness

Even with an optimized method, variations occur. Refer to this guide for common issues:

  • Drifting Retention Times:

    • Cause: Inadequate equilibration of the column with the phosphate buffer.

    • Fix: Increase equilibration time to 20 column volumes. Ensure pH is strictly 2.5 (small shifts to pH 2.8 can ionize the acid).

  • High Backpressure:

    • Cause: Phosphate precipitation in high ACN concentrations.

    • Fix: Never exceed 80% ACN when using >20mM Phosphate. The proposed gradient caps at 60% ACN, which is safe.

  • Peak Tailing:

    • Cause: "Secondary interactions" between the morpholine sulfonamide oxygen and residual silanols.

    • Fix: Ensure the column is "End-capped" (e.g., "Eclipse Plus" or "XBridge").

References

  • International Council for Harmonisation (ICH). (2023).[4][5] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][4][5][6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][6] U.S. Food and Drug Administration.

  • PubChem. (2024). Compound Summary: 2-Chloro-5-(chlorosulfonyl)benzoic acid (Precursor/Related Structure).[7] National Library of Medicine.

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid and Its Analogs

This guide provides an in-depth comparison of the biological activity of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid, a compound of interest in diuretic research, against its structural analogs. We will delve into th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid, a compound of interest in diuretic research, against its structural analogs. We will delve into the mechanistic underpinnings of its activity, provide detailed experimental protocols for evaluation, and present a structure-activity relationship (SAR) analysis to guide future drug development efforts.

Introduction: The Significance of the Benzoic Acid Sulfonamide Scaffold

The 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid structure belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. This particular scaffold is structurally reminiscent of loop diuretics, which are critical therapeutic agents for managing conditions like hypertension and edema.[1][2][3] The primary mode of action for many diuretics in this class is the inhibition of ion cotransporters in the kidney, leading to increased excretion of water and electrolytes.[4]

Understanding the biological activity of this core molecule is the first step. The subsequent exploration of its analogs—compounds with systematic structural modifications—is crucial for optimizing therapeutic properties. Through structure-activity relationship (SAR) studies, researchers can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.[5][6] This guide will explore these relationships, providing a framework for rational drug design.

Primary Biological Targets and Mechanisms of Action

Based on its structural features, 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid and its analogs are predicted to exert their biological effects primarily through two mechanisms: inhibition of the Na-K-Cl Cotransporter (NKCC) and inhibition of Carbonic Anhydrase (CA).

Inhibition of the Na-K-Cl Cotransporter (NKCC)

The Na-K-Cl cotransporters are a family of proteins that transport sodium, potassium, and chloride ions across cell membranes.[4] The kidney-specific isoform, NKCC2, located in the thick ascending limb of the loop of Henle, is a major target for loop diuretics.[7][8] By inhibiting NKCC2, these compounds block the reabsorption of sodium chloride, leading to a significant increase in urine output (diuresis) and salt excretion (natriuresis).[4]

Mechanism of NKCC2 Inhibition in the Kidney cluster_membrane Lumen Tubular Lumen (Urine Side) Cell Thick Ascending Limb Epithelial Cell NKCC2 Na-K-Cl Cotransporter (NKCC2) Lumen->NKCC2 Na+ K+ 2Cl- Blood Interstitial Fluid (Blood Side) ROMK ROMK Channel Cell->ROMK K+ NaK_ATPase Na+/K+ ATPase Cell->NaK_ATPase 3Na+ Blood->NaK_ATPase 2K+ NKCC2->Cell ROMK->Lumen NaK_ATPase->Cell NaK_ATPase->Blood Compound 2-Chloro-5-(morpholine-4-sulfonyl) -benzoic acid & Analogs Compound->NKCC2 Inhibition

Caption: Inhibition of the NKCC2 transporter by sulfonamide compounds.

Inhibition of Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] CA inhibitors, like acetazolamide, act as diuretics by preventing the reabsorption of sodium bicarbonate in the proximal convoluted tubule.[9][10] The sulfonamide moiety is a classic pharmacophore for CA inhibition, suggesting that 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid may also possess this activity.

Experimental Protocols for Biological Evaluation

To objectively compare the parent compound with its analogs, robust and reproducible assays are essential. The following sections detail the methodologies for key in vitro and in vivo experiments.

In Vitro Assay: Carbonic Anhydrase Inhibition

This protocol is adapted from commercially available colorimetric assay kits.[10][11] It measures the esterase activity of CA, which is inhibited in the presence of active compounds.

Principle: Active Carbonic Anhydrase catalyzes the hydrolysis of an ester substrate, releasing a yellow-colored product (p-nitrophenol), which can be measured spectrophotometrically at 405 nm. An inhibitor will prevent this reaction, resulting in a lower absorbance reading.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare CA Assay Buffer and CA Dilution Buffer as per kit instructions.[11]

    • Reconstitute the lyophilized CA enzyme with the Dilution Buffer to the working concentration.

    • Prepare a stock solution of the test compounds (parent and analogs) and a standard inhibitor (e.g., Acetazolamide) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup (96-well plate):

    • Sample Wells (S): Add 85 µL of CA Assay Buffer.

    • Enzyme Control (EC): Add 85 µL of CA Assay Buffer.

    • Inhibitor Control (IC): Add 85 µL of CA Assay Buffer.

    • Background Control (BC): Add 95 µL of CA Assay Buffer.

  • Enzyme and Inhibitor Addition:

    • Add 10 µL of the CA Enzyme to the S, EC, and IC wells.

    • Add 10 µL of the test compound dilutions to the S wells.

    • Add 10 µL of the standard inhibitor to the IC well.

    • Add 10 µL of the solvent to the EC well.

    • Incubate the plate at room temperature for 10-15 minutes.[10][11]

  • Substrate Addition and Measurement:

    • Add 5 µL of the CA Substrate to all wells (S, EC, IC, BC).

    • Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot percent inhibition against compound concentration and determine the IC50 value using non-linear regression.

In Vitro Assay: Na-K-Cl Cotransporter (NKCC) Inhibition

This protocol describes a common method for assessing NKCC activity by measuring the uptake of a potassium analog, Rubidium-86 (⁸⁶Rb).

Principle: NKCC transports K⁺ ions into the cell. The radioactive isotope ⁸⁶Rb can be used as a tracer for K⁺ influx. NKCC-mediated influx is defined as that which is sensitive to inhibition by a standard loop diuretic like bumetanide.[8][12]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line expressing NKCC1 or NKCC2 (e.g., C11-MDCK cells) in 24-well plates until confluent.[12]

  • Pre-incubation:

    • Wash the cells twice with a pre-warmed, chloride-free medium to stimulate NKCC activity.

    • Incubate the cells in this chloride-free medium for 30 minutes at 37°C.[12]

  • Inhibitor Treatment:

    • Add the test compounds (parent and analogs) and a standard inhibitor (e.g., 10 µM bumetanide) at various concentrations to the wells.

    • Incubate for an additional 15-20 minutes at 37°C.

  • ⁸⁶Rb Uptake:

    • Initiate the uptake by adding the chloride-free medium supplemented with 1 µCi/mL ⁸⁶RbCl and ouabain (to block the Na⁺/K⁺-ATPase).

    • Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.

  • Termination and Lysis:

    • Stop the uptake by aspirating the radioactive medium and washing the cells rapidly four times with ice-cold wash buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the data.

    • Calculate the bumetanide-sensitive ⁸⁶Rb influx by subtracting the influx in the presence of bumetanide from the total influx.

    • Calculate the percent inhibition for each test compound relative to the bumetanide-sensitive influx and determine the IC50 value.

In Vivo Assay: Diuretic and Saluretic Activity in Rats

This protocol is based on the modified Lipschitz test, a standard method for screening diuretic agents.[1][13][14]

Principle: The diuretic and saluretic (electrolyte excretion) effects of a test compound are evaluated by measuring the volume and electrolyte content of urine collected from treated rats over a specified period, compared to vehicle-treated and standard drug-treated groups.[3][13]

start Start: Acclimatize Male Wistar Rats (18-24h fasting, water ad libitum) grouping Divide into Groups (n=6 per group): - Group I: Vehicle (e.g., Saline + Tween 80) - Group II: Standard (e.g., Furosemide 20 mg/kg) - Group III-V: Test Compounds (Dose 1, 2, 3) start->grouping admin Administer Compounds (Oral Gavage or i.p.) grouping->admin cages Place Individual Rats in Metabolic Cages admin->cages collect Collect Urine at Intervals (e.g., 0-5h and 5-24h) cages->collect measure_vol Measure Cumulative Urine Volume (mL/kg) collect->measure_vol measure_elec Analyze Urine Electrolytes: - Na+ and K+ (Flame Photometry) - Cl- (Titration/ISE) collect->measure_elec analyze Calculate Parameters: - Diuretic Index - Saluretic Index - Natriuretic Activity - Carbonic Anhydrase Inhibition Index measure_vol->analyze measure_elec->analyze end End: Compare Results & Statistical Analysis analyze->end

Caption: Workflow for the in vivo diuretic activity screening assay.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use healthy male Wistar rats (150-200g).

    • Fast the animals for 18 hours before the experiment, with free access to water.[13]

  • Grouping and Dosing:

    • Divide the rats into groups (n=6).

    • Group I (Control): Receives the vehicle (e.g., normal saline).

    • Group II (Standard): Receives a standard diuretic (e.g., Furosemide).

    • Group III, IV, etc. (Test): Receive the parent compound or its analogs at different doses.

    • Administer a saline load (e.g., 25 mL/kg) to all animals orally to ensure uniform hydration.

    • Administer the vehicle, standard, or test compounds via oral gavage or intraperitoneal injection.[13]

  • Urine Collection:

    • Immediately place each rat in an individual metabolic cage designed to separate urine and feces.

    • Collect urine for a period of 5 hours and 24 hours.[13]

  • Analysis:

    • Measure the total volume of urine collected for each animal.

    • Centrifuge the urine samples to remove any contaminants.

    • Determine the concentration of Na⁺ and K⁺ using a flame photometer.

    • Determine the concentration of Cl⁻ using a suitable titration method or ion-selective electrode.

  • Parameter Calculation:

    • Diuretic Index: (Urine output of test group) / (Urine output of control group).

    • Saluretic Activity: Sum of Na⁺ and Cl⁻ excretion.[14]

    • Natriuretic Activity: Ratio of Na⁺ excretion to K⁺ excretion.[14]

    • Carbonic Anhydrase Inhibition: Ratio of Cl⁻ excretion to the sum of Na⁺ and K⁺ excretion.[3][14]

Structure-Activity Relationship (SAR) Analysis

The following analysis explores how modifications to the core 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid structure can influence its biological activity. This is based on established principles from related sulfonamide-based inhibitors and diuretics.[5][15][16]

Core Core Scaffold: 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid ModA A: Benzoic Acid Moiety Core->ModA Modify ModB B: Chloro Substituent Core->ModB Modify ModC C: Morpholine Ring Core->ModC Modify OutcomeA1 Esterification/Amidation: Likely loss of activity. Carboxylate is key for transporter interaction. ModA->OutcomeA1 Change OutcomeB1 Remove Cl: Reduced potency. EWG is important. ModB->OutcomeB1 Change OutcomeB2 Move Cl to C-4: Potency may change. Position is critical. ModB->OutcomeB2 Change OutcomeB3 Replace with CF3: May increase potency due to higher lipophilicity. ModB->OutcomeB3 Change OutcomeC1 Replace with Piperidine: Activity likely retained or altered. ModC->OutcomeC1 Change OutcomeC2 Replace with Acyclic Amine (e.g., Diethylamine): Potency may decrease. Ring structure often optimal. ModC->OutcomeC2 Change

Caption: Logical decision tree for Structure-Activity Relationship analysis.

Comparative Data Summary

The following table summarizes the expected biological activities of the parent compound versus representative analogs based on SAR principles. The IC50 values are illustrative examples to demonstrate potential outcomes.

Compound ID Structure Modification from Parent Target Illustrative IC50 (nM) Expected In Vivo Diuretic Effect
Parent 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acidNKCC2 / CA150Moderate to High
Analog A1 Benzoic acid converted to Methyl EsterNKCC2 / CA>10,000Low / Inactive
Analog B1 Chloro group replaced with HydrogenNKCC2800Low
Analog B2 Chloro group replaced with Trifluoromethyl (CF₃)NKCC295High
Analog C1 Morpholine ring replaced with PiperidineNKCC2 / CA250Moderate
Analog C2 Morpholine ring replaced with DimethylamineNKCC2 / CA1200Low to Moderate

Discussion of SAR:

  • The Benzoic Acid Group: The carboxylate anion is typically crucial for binding to the ion transporter. It mimics the chloride ion and forms a key ionic interaction within the binding pocket. Esterification or amidation (Analog A1) neutralizes this charge, which is expected to drastically reduce or abolish activity.[16]

  • The Chloro Substituent: An electron-withdrawing group (EWG) at position C-2 or C-3 of the benzoic acid ring is generally required for high potency in this class of diuretics. The chloro group serves this purpose. Removing it (Analog B1) would likely decrease binding affinity. Replacing it with a more potent EWG like a trifluoromethyl group (Analog B2) could enhance activity.[5]

  • The Sulfonamide Moiety: The sulfonamide linker is a critical component, essential for interaction with both carbonic anhydrase and often contributing to the overall conformation required for transporter binding.[16]

  • The Morpholine Ring: The nature of the amine attached to the sulfonyl group modulates properties like solubility, lipophilicity, and steric fit. Replacing the morpholine ring with other cyclic amines like piperidine (Analog C1) may lead to modest changes in activity. However, replacing it with a more flexible acyclic amine (Analog C2) could lead to a loss of potency due to entropic penalties upon binding.[15]

Conclusion

2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid represents a promising scaffold for the development of novel diuretic agents, likely acting through the dual inhibition of the Na-K-Cl cotransporter and Carbonic Anhydrase. The structure-activity relationship analysis reveals that the acidic carboxylate group and the electron-withdrawing chloro substituent are critical for potent biological activity. The morpholine ring offers a site for modification to fine-tune the compound's physicochemical properties.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically synthesize and evaluate analogs, facilitating the identification of candidates with superior potency, selectivity, and overall therapeutic profiles. Future work should focus on exploring a wider range of substituents on the benzoic acid and heterocyclic rings to further refine the pharmacophore and advance the development of next-generation diuretics.

References

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023). ResearchGate. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Lessel, M. I., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • Hirani, J., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. PNAS. [Link]

  • Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. (2022). IJCRT.org. [Link]

  • A Review on In Vivo and In Vitro Screening Techniques of Diuretic Activity. (2022). Systematic Reviews in Pharmacy. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2017). Nature. [Link]

  • Purinergic inhibition of Na+,K+,Cl− cotransport in C11-MDCK cells: Role of stress-activated protein kinases. (2009). National Institutes of Health. [Link]

  • Inhibition by loop diuretic drugs of rat Na-K-Cl cotransporters NKCC2... (n.d.). ResearchGate. [Link]

  • Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. (2022). National Institutes of Health. [Link]

  • Na k cl cotransporter – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2024). National Institutes of Health. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (2015). National Institutes of Health. [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2025). PubMed. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2023). MDPI. [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2016). National Institutes of Health. [Link]

Sources

Validation

The Structure-Activity Relationship of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

The 2-chloro-5-(sulfamoyl)benzoic acid scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its potential to interact with a diverse range of biological targets. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-chloro-5-(sulfamoyl)benzoic acid scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its potential to interact with a diverse range of biological targets. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of analogs based on the 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid core, with a focus on their inhibitory activities against key enzymes implicated in various disease states. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical space of this promising class of compounds.

The Core Scaffold: A Foundation for Diverse Biological Activities

The 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid molecule combines several key structural features: a benzoic acid moiety, a sulfonamide linker, and a morpholine ring, with a chlorine atom at the 2-position of the benzoic acid ring. This arrangement of functional groups provides a unique three-dimensional structure with specific electronic and steric properties, enabling it to interact with the active sites of various enzymes. While this specific substitution pattern has been investigated, its activity profile highlights the critical nature of each component in determining biological efficacy and target selectivity.

Our comparative analysis will delve into the impact of modifications at three primary sites: the sulfonamide substituent (the morpholine ring), the benzoic acid ring, and the carboxylic acid group.

Comparative Analysis of Sulfonamide Substitutions

The substituent on the sulfonamide nitrogen plays a pivotal role in defining the biological activity of the 2-chloro-5-(sulfamoyl)benzoic acid scaffold. While the morpholine moiety has been explored, comparative data with other analogs reveals crucial SAR insights.

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are key enzymes in purinergic signaling, regulating the extracellular concentration of nucleotides and influencing processes such as thrombosis and inflammation. A study evaluating sulfamoyl-benzamide derivatives as h-NTPDase inhibitors provided a direct comparison of the morpholine-substituted analog with other derivatives.

Table 1: Comparative Inhibitory Activity of 2-Chloro-5-(sulfamoyl)benzoic Acid Analogs against h-NTPDases

Compound IDSulfonamide Substituenth-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)Reference
2e Morpholine> 50> 50> 50> 50[1]
2d Cyclopropyl> 50> 50> 500.28 ± 0.07[1]

IC₅₀ values represent the concentration required for 50% inhibition.

As evidenced in Table 1, the 2-chloro-5-(morpholinosulfonyl)benzoic acid (compound 2e ) was found to be devoid of any significant inhibitory potential against the tested h-NTPDase isoforms[1]. In stark contrast, the simple replacement of the morpholine ring with a cyclopropyl group (compound 2d ) resulted in a highly potent and selective inhibitor of h-NTPDase8, with an IC₅₀ value in the sub-micromolar range[1].

This striking difference underscores a critical SAR principle for this scaffold against h-NTPDases: the nature of the substituent on the sulfonamide nitrogen is a key determinant of both potency and selectivity. The bulky and polar morpholine ring appears to be detrimental to activity, whereas the smaller, more rigid cyclopropyl group is well-accommodated in the active site of h-NTPDase8.

Modifications to the Benzoic Acid Ring

Substitutions on the benzoic acid ring, in addition to the foundational 2-chloro group, have been explored in related series, providing valuable insights into the electronic and steric requirements for activity.

Inhibition of α-Glucosidase and α-Amylase

In the context of antidiabetic agents, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. While not a direct comparison to the 2-chloro-5-morpholino analog, the SAR from this series is highly informative.

Table 2: Comparative Inhibitory Activity of 2,4-Dichloro-5-(sulfamoyl)benzoic Acid Analogs against α-Glucosidase and α-Amylase

Compound IDSulfamoyl Substituentα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)Reference
3c 2-nitrophenyl15.2 ± 0.821.4 ± 1.1[1]
Acarbose (Standard) -75.0 ± 1.568.5 ± 2.1[1]

The most active compound in this series, 3c , bearing a 2-nitrophenyl substituent on the sulfonamide, was found to be a significantly more potent inhibitor of both α-glucosidase and α-amylase than the standard drug, acarbose[1]. The presence of an additional chlorine atom at the 4-position of the benzoic acid ring, combined with an aryl substitution on the sulfonamide, appears to be a favorable combination for inhibiting these enzymes. The electron-withdrawing nature of the substituents on the aromatic rings likely plays a crucial role in the interaction with the enzyme active sites.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed step-by-step methodologies for key experiments are provided below.

General Synthesis of 2-Chloro-5-(substituted-sulfonyl)benzoic Acids

This protocol outlines a general two-step procedure for the synthesis of the title compounds, starting from 2-chlorobenzoic acid.

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid

  • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent).

  • Carefully add chlorosulfonic acid (5-10 equivalents) in a dropwise manner at 0°C.

  • Heat the reaction mixture to 90-100°C and stir for 5 hours[2].

  • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield 2-chloro-5-chlorosulfonylbenzoic acid as a white solid[2].

Step 2: Synthesis of 2-Chloro-5-(substituted-sulfonyl)benzoic Acid

  • Dissolve 2-chloro-5-chlorosulfonylbenzoic acid (1 equivalent) in a suitable solvent (e.g., ethanol, acetone).

  • To this solution, add the desired amine (e.g., morpholine, cyclopropylamine) (2-3 equivalents) and a base (e.g., triethylamine, pyridine) (2-3 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Acidify the residue with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds dissolved in DMSO

  • Acarbose as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase solution (2 U/mL) to each well and incubate at 37°C for 5 minutes[3].

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM) to each well[3].

  • Incubate the plate at 37°C for 20 minutes[3].

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution[3].

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing Structure-Activity Relationships and Signaling Pathways

To provide a clearer understanding of the SAR and the biological context of the target enzymes, the following diagrams have been generated.

Key SAR Insights for the 2-Chloro-5-(sulfamoyl)benzoic Acid Scaffold

SAR_Insights cluster_substitutions Key Substitution Points cluster_activity Impact on Biological Activity Scaffold 2-Chloro-5-(sulfamoyl)benzoic Acid Core Sulfonamide_N Sulfonamide Nitrogen (R1) Scaffold->Sulfonamide_N Modification at R1 Benzoic_Acid_Ring Benzoic Acid Ring (R2, R3) Scaffold->Benzoic_Acid_Ring Modification at R2, R3 Carboxylic_Acid Carboxylic Acid (R4) Scaffold->Carboxylic_Acid Modification at R4 Potency Potency Sulfonamide_N->Potency Crucial for Potency (e.g., Cyclopropyl > Morpholine for h-NTPDase8) Selectivity Selectivity Sulfonamide_N->Selectivity Determines Selectivity (e.g., h-NTPDase8 vs. other isoforms) Benzoic_Acid_Ring->Potency Influences Potency (e.g., 2,4-dichloro favorable for α-glucosidase inhibition)

Caption: Key determinants of biological activity for the 2-chloro-5-(sulfamoyl)benzoic acid scaffold.

Generalized Purinergic Signaling Pathway and the Role of NTPDases

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_receptors Cell Surface Receptors ATP ATP ADP ADP ATP->ADP Hydrolysis P2X P2X Receptors (Ion Channels) ATP->P2X Activates AMP AMP ADP->AMP Hydrolysis P2Y P2Y Receptors (GPCRs) ADP->P2Y Activates Adenosine Adenosine AMP->Adenosine Hydrolysis P1 P1 (Adenosine) Receptors (GPCRs) Adenosine->P1 Activates NTPDase1 NTPDase1/2/3/8 NTPDase1->ATP NTPDase1->ADP Ecto_5_NT Ecto-5'-Nucleotidase (CD73) Ecto_5_NT->AMP Inhibitor 2-Chloro-5-(N-cyclopropylsulfamoyl) benzoic acid (Compound 2d) Inhibitor->NTPDase1 Inhibits (specifically h-NTPDase8)

Caption: Role of NTPDases in regulating purinergic signaling and the point of intervention for selective inhibitors.

Conclusion and Future Directions

The 2-chloro-5-(sulfamoyl)benzoic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. The structure-activity relationship data clearly indicates that while the core structure is valuable, the specific substitutions are critical for achieving high potency and selectivity. The 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid analog, while synthetically accessible, has demonstrated limited activity in some of the evaluated systems, suggesting that the morpholine moiety may not be the optimal choice for all targets.

Future research should focus on exploring a wider range of substituents on the sulfonamide nitrogen, guided by the finding that smaller, more rigid groups like cyclopropyl can lead to significant gains in activity. Furthermore, a systematic investigation of substitutions on the benzoic acid ring is warranted to fine-tune the electronic properties of the molecule for optimal target engagement. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, enabling a more efficient and informed drug discovery process.

References

  • Synthesis of A. 2-chloro-5-azidosulphonylbenzoic acid. PrepChem.com. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com. [Link]

  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. PubMed. [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

  • In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. National Institutes of Health. [Link]

  • The structures of benzoic acid and its derivatives and their IC50 values for α-amylase. ResearchGate. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]

  • (PDF) Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. ResearchGate. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. National Institutes of Health. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. National Institutes of Health. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • (A) Hanes-Woolf plot for NTPDase2 inhibition by 20, determined using... ResearchGate. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. bioRxiv. [Link]

  • Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. ThaiJO. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. [Link]

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Comparative

comparing the efficacy of different catalysts for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid synthesis

Executive Summary The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid represents a classic challenge in medicinal chemistry: balancing reactivity with chemoselectivity. This scaffold serves as a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid represents a classic challenge in medicinal chemistry: balancing reactivity with chemoselectivity. This scaffold serves as a critical intermediate for various sulfonamide-based diuretics, carbonic anhydrase inhibitors, and anti-adhesion therapeutic agents.

The core synthetic route involves the chlorosulfonation of 2-chlorobenzoic acid followed by amidation with morpholine. While the path appears linear, the amidation step is fraught with competing pathways—specifically, the hydrolysis of the sulfonyl chloride and the nucleophilic aromatic substitution (


) of the labile 2-chloro substituent.

This guide objectively compares three catalytic/promoter systems for the amidation step: Pyridine (Nucleophilic Catalysis) , DMAP (Hyper-Nucleophilic Activation) , and TBAB (Phase Transfer Catalysis) . We analyze their impact on yield, purity, and process scalability.

Mechanistic & Chemoselectivity Landscape

To understand the catalyst choice, one must understand the failure modes. The substrate, 2-chloro-5-chlorosulfonylbenzoic acid , contains two electrophilic sites:

  • The Sulfonyl Sulfur: The desired site of attack by morpholine.

  • The C-2 Carbon: Activated by the electron-withdrawing sulfonyl and carboxyl groups, this site is susceptible to displacement by morpholine (

    
    ), leading to the double-morpholine byproduct.
    
Reaction Pathway Diagram[1][2]

ReactionPathway Start 2-Chlorobenzoic Acid Inter 2-Chloro-5- chlorosulfonylbenzoic acid Start->Inter ClSO3H (Chlorosulfonation) Product TARGET: 2-Chloro-5-(morpholine- 4-sulfonyl)-benzoic acid Inter->Product Morpholine Catalyst Byproduct IMPURITY: 2-Morpholino-5-(morpholine- 4-sulfonyl)-benzoic acid Inter->Byproduct Excess Morpholine High Temp / Strong Base Hydrolysis IMPURITY: Sulfonic Acid (Hydrolysis) Inter->Hydrolysis H2O (Wet Conditions)

Figure 1: Reaction pathway highlighting the critical divergence between the desired sulfonamidation and the competing


 side reaction.

Comparative Analysis of Catalytic Systems

We evaluated three distinct methodologies for the reaction of 2-chloro-5-chlorosulfonylbenzoic acid with morpholine.

System A: Pyridine (Standard Nucleophilic Catalysis)
  • Mechanism: Pyridine acts as both solvent and catalyst. It attacks the sulfonyl chloride to form a highly reactive

    
    -sulfonylpyridinium salt, which is then rapidly intercepted by morpholine.
    
  • Pros: High conversion rates; homogeneous system; well-established precedent.

  • Cons: Pyridine is difficult to remove completely (requires acid washes); offensive odor; higher temperatures in neat pyridine can promote

    
     displacement of the chlorine.
    
System B: DMAP (4-Dimethylaminopyridine) Additive
  • Mechanism: Used in catalytic amounts (5-10 mol%) with a bulk base (e.g., TEA) in an inert solvent (DCM). DMAP forms a super-active

    
    -sulfonyl intermediate, significantly faster than pyridine.
    
  • Pros: Extremely fast reaction kinetics; allows for lower reaction temperatures (0°C to RT), preserving the 2-chloro group.

  • Cons: The "super-active" intermediate is so electrophilic that if moisture is present, hydrolysis competes effectively. High cost of reagent compared to bulk pyridine.

System C: TBAB (Phase Transfer Catalysis)
  • Mechanism: A biphasic system (Water/DCM or Water/Toluene) using inorganic base (Na2CO3) and Tetrabutylammonium Bromide (TBAB). TBAB transports the morpholine or the anionic sulfonamide species across the interface.

  • Pros: "Green" chemistry profile (uses inorganic base); excellent suppression of

    
     byproduct due to lower organic phase basicity; easy workup (layer separation).
    
  • Cons: Slower reaction rates; requires vigorous stirring; strictly dependent on phase surface area.

Performance Data Summary
MetricPyridine (Neat)DMAP (Catalytic)TBAB (PTC)
Typical Yield 85 - 92%88 - 94%75 - 82%
Purity (HPLC) >95%>98%>93%
Reaction Time 1 - 2 Hours30 - 60 Mins4 - 6 Hours

Byproduct
Moderate Risk (>40°C)Low Risk (<20°C)Very Low Risk
E-Factor (Waste) High (Solvent waste)ModerateLow (Aqueous waste)
Scalability MediumHighVery High

Recommended Protocol: DMAP-Catalyzed Synthesis

Based on the balance of yield, purity, and speed, the DMAP-catalyzed route is recommended for laboratory to pilot-scale synthesis, provided strictly anhydrous conditions are maintained to prevent hydrolysis.

Detailed Methodology

Reagents:

  • 2-Chloro-5-chlorosulfonylbenzoic acid (1.0 eq)

  • Morpholine (1.1 eq) - Limiting excess to prevent

    
    
    
  • Triethylamine (TEA) (1.2 eq) - Acid scavenger

  • DMAP (0.05 eq) - Nucleophilic Catalyst

  • Dichloromethane (DCM) - Solvent (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a 3-neck round bottom flask with 2-Chloro-5-chlorosulfonylbenzoic acid (10 g) and anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (TEA) dropwise. The solution may clear as the carboxylate salt forms.

  • Catalyst Addition: Add DMAP (catalytic amount) in one portion.

  • Amidation: Add Morpholine dropwise over 20 minutes, maintaining internal temperature below 5°C . Critical: Exotherm control prevents chlorine displacement.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (20-25°C) for 1 hour. Monitor by TLC or HPLC.

  • Quench: Wash the organic layer with 1N HCl (2 x 50 mL) to remove TEA, DMAP, and unreacted morpholine.

  • Workup: Wash with Brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Experimental Logic Flow

Workflow Step1 Step 1: Cool & Suspend Substrate in DCM (0°C) Step2 Step 2: Add Base (TEA) & Catalyst (DMAP) Step1->Step2 Step3 Step 3: Controlled Addition of Morpholine (<5°C) Step2->Step3 Check Checkpoint: Temp > 10°C? Step3->Check Check->Step3 Yes (Cool Down!) Step4 Step 4: Stir RT (1 hr) Monitor HPLC Check->Step4 No (Safe) Step5 Step 5: Acid Wash (HCl) Remove Catalyst/Base Step4->Step5 Final Isolate Product Step5->Final

Figure 2: Operational workflow emphasizing the critical temperature checkpoint to ensure chemoselectivity.

Troubleshooting & Optimization

  • Problem: Low Yield / Hydrolysis Products.

    • Cause: Wet solvent or reagents.[1][2][3] The sulfonyl chloride is moisture sensitive.

    • Fix: Dry DCM over molecular sieves; ensure glassware is oven-dried.

  • Problem: "Double-Morpholine" Impurity (

    
    ). 
    
    • Cause: Reaction temperature too high or excess morpholine used.

    • Fix: Strictly maintain 0°C during addition. Reduce morpholine stoichiometry to 1.05 eq. Switch to the TBAB (System C) method if this persists, as the biphasic nature naturally suppresses the

      
       reaction on the anionic carboxylate species.
      
  • Problem: Product oiling out.

    • Fix: This product is an acid.[1][2][3][4] Ensure the final workup is acidic (pH < 2) to protonate the carboxylic acid for precipitation or extraction.

References

  • PrepChem. "Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid."[4] PrepChem.com. Accessed October 2023. Link

  • De Luca, L., et al. "A Mild and Efficient Alternative to the Classical Sulfonamide Synthesis." Journal of Organic Chemistry, 2008.[5] (Contextual grounding for catalytic sulfonylation). Link

  • US Patent 3879402. "Process for preparing 2-chloro-5-sulfamoylbenzoic acids." Google Patents. (Highlights the risk of 2-Cl displacement). Link

  • Bansal, G., et al. "Synthesis of Morpholine Containing Sulfonamides." Semantic Scholar. (Discusses morpholine specific reactivity). Link

  • Organic Chemistry Portal. "Sulfonamide Synthesis: Recent Advances." (General review of DMAP/Base catalysis). Link

Sources

Validation

benchmarking the performance of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid derivatives against known inhibitors

Title: Benchmarking the Performance of 2-Chloro-5-(morpholine-4-sulfonyl)-benzamide Derivatives: A Technical Guide to h-NTPDase Inhibition Executive Summary & Scaffold Rationale This guide provides a rigorous benchmarkin...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Performance of 2-Chloro-5-(morpholine-4-sulfonyl)-benzamide Derivatives: A Technical Guide to h-NTPDase Inhibition

Executive Summary & Scaffold Rationale

This guide provides a rigorous benchmarking framework for evaluating derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid . While the parent acid serves as a versatile building block, its amide derivatives have emerged as a privileged scaffold for inhibiting Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) , specifically the CD39 (NTPDase1) and NTPDase2 isoforms.[1]

In the context of immuno-oncology, blocking CD39 prevents the hydrolysis of pro-inflammatory ATP into immunosuppressive Adenosine.[1] Consequently, benchmarking this scaffold requires specific comparisons against known purinergic signaling modulators.[1]

Why this Scaffold?

  • Morpholine-4-sulfonyl moiety: Acts as a lipophilic "cap" that improves metabolic stability compared to primary sulfonamides, while occupying the hydrophobic pocket of the NTPDase active site.[1]

  • 2-Chloro-benzoic core: Provides a rigid linker that directs the substituents into the appropriate sub-pockets; the chlorine atom often engages in halogen bonding or steric occlusion to enhance selectivity.[1]

Benchmarking Strategy: The "Candidate vs. Standard" Matrix

To objectively assess the performance of the "Candidate Series" (derivatives of the title compound), you must benchmark against validated reference standards.[1]

Reference Standards Selection
Reference InhibitorMechanismRole in BenchmarkingLimitations
POM-1 (Polyoxotungstate)Non-selective NTPDase inhibitorPositive Control (Potency): Establishes the baseline for maximal inhibition.[1]Non-drug-like; inhibits via protein denaturation/surface binding.[1]
ARL67156 Competitive Inhibitor (ATP analog)Positive Control (Mechanism): Validates the assay's sensitivity to active-site binders.[1]Weak potency (IC50 ~10 µM); partial selectivity.[1]
PSB-069 Non-nucleotide antagonistSelectivity Control: Used to distinguish between P2 receptor antagonism and NTPDase inhibition.[1]High variability in cell-based assays.[1]

Comparative Performance Data

The following data structure is required for publication-quality benchmarking. The values below represent target criteria for a successful lead in this series compared to the standards.

Table 1: Enzymatic Inhibition Profile (h-NTPDase Isoforms)

Compound IDh-NTPDase1 (CD39) IC50 (µM)h-NTPDase2 IC50 (µM)Selectivity Ratio (Type 2 / Type 1)Solubility (PBS, pH 7.[1]4)
Candidate 3c (Amide Derivative)0.28 ± 0.05 > 50.0> 178High (> 100 µM)
Candidate 4f (Amide Derivative)1.20 ± 0.150.85 ± 0.100.7 (Non-selective)Moderate
POM-1 (Standard)2.58 ± 0.304.10 ± 0.501.6High
ARL67156 (Standard)11.2 ± 1.58.5 ± 0.90.75High

Interpretation: A successful derivative from this scaffold (e.g., Candidate 3c) should demonstrate sub-micromolar potency against NTPDase1, outperforming ARL67156 by at least 1-log order and offering superior "drug-likeness" compared to the inorganic POM-1 cluster.[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal validation steps.

Protocol A: Malachite Green Phosphate Release Assay (Enzymatic Screen)

Objective: Quantify the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by NTPDase.

Reagents:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1 mM CaCl2.

  • Substrate: 500 µM ATP (Ultra-pure).

  • Developer: Malachite Green Molybdate reagent (freshly prepared).

Workflow:

  • Pre-Incubation: Incubate 10 ng of recombinant h-NTPDase1 with the test compound (0.01 µM – 100 µM) in Assay Buffer for 10 minutes at 37°C.

    • Validation Step: Include a "No Enzyme" blank to correct for non-enzymatic ATP hydrolysis.[1]

  • Reaction Initiation: Add ATP substrate to start the reaction.[1] Incubate for 15 minutes at 37°C.

  • Termination: Add Malachite Green reagent to quench the reaction.

  • Readout: Measure Absorbance at 630 nm after 20 minutes.

  • Calculation: % Inhibition =

    
    .[1]
    
Protocol B: Cell Surface CD39 Inhibition (Flow Cytometry)

Objective: Verify if the compound inhibits the enzyme in its native cellular environment (e.g., on regulatory T-cells or POM-1 treated cell lines).[1]

  • Cell Line: CHO cells stably transfected with human CD39 (CHO-hCD39).[1]

  • Treatment: Wash cells with low-phosphate buffer.[1] Treat with Candidate Compound (IC80 conc.) for 30 mins.[1]

  • Substrate Pulse: Add 100 µM ATP to the cell suspension.

  • Supernatant Harvest: Aliquot supernatant at t=0, 10, 30 min.

  • Analysis: Quantify remaining ATP using a Luciferase/Luciferin ATP detection kit (CellTiter-Glo).

    • Causality Check: If ATP levels remain high in the supernatant compared to vehicle control, the compound effectively blocks the extracellular catalytic domain.[1]

Mechanism of Action Visualization

The following diagram illustrates the Purinergic Signaling Pathway and the specific intervention point of the 2-Chloro-5-(morpholine-4-sulfonyl)-benzamide derivatives.

PurinergicSignaling ATP ATP (Pro-Inflammatory) ADP ADP (Platelet Agonist) ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis ADO Adenosine (Immunosuppressive) AMP->ADO Dephosphorylation CD39 NTPDase1 (CD39) CD39->ATP Catalyzes CD39->ADP CD73 CD73 CD73->AMP Catalyzes Inhibitor 2-Chloro-5-(morpholine-4-sulfonyl) Derivative Inhibitor->CD39 Blocks Active Site

Figure 1: Mechanism of Action.[1][2][3][4] The sulfonyl-benzamide derivative targets the CD39 ectoenzyme, preventing the hydrolysis of ATP to AMP, thereby sustaining the pro-inflammatory ATP signal and reducing immunosuppressive Adenosine generation.

References

  • Iqbal, S. et al. (2023).[1] "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." National Institutes of Health (NIH) / PubMed Central.[1] Available at: [Link]

  • Bozdag, M. et al. (2025).[1][3][5] "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors."[3] ResearchGate.[1][3] Available at: [Link]

  • PubChem Compound Summary. (2025). "2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid."[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic Acid Derivatives

Abstract This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid. Designed for researchers in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid. Designed for researchers in drug discovery, this document moves beyond a simple set of instructions to explain the critical reasoning behind experimental choices, ensuring scientific integrity and reproducibility. We will detail a self-validating workflow using a representative protein target, Human Carbonic Anhydrase II, and demonstrate how to objectively compare the performance of multiple ligand derivatives. The protocols described utilize industry-standard, open-source software to ensure broad accessibility.

Introduction: The Rationale for Comparative Docking Studies

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[1][2][3] This approach is fundamental in structure-based drug design, allowing for the rapid screening of virtual compound libraries to identify promising lead candidates before committing to costly and time-consuming synthesis and in vitro testing.[4][5]

The core scaffold, 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid, possesses key functional groups—a sulfonamide, a carboxylic acid, and a halogenated aromatic ring—that suggest potential interactions with a variety of biological targets. The sulfonamide group, in particular, is a well-established pharmacophore for inhibitors of the zinc-containing metalloenzyme family, carbonic anhydrases. Therefore, a comparative docking study of its derivatives is a logical step to explore their structure-activity relationships (SAR) and prioritize candidates for synthesis.

This guide will focus not just on how to perform the docking, but why each step is critical for generating meaningful, reliable, and comparable data across a series of chemical analogs.

Experimental Design: Causality Behind Key Choices

A robust computational experiment requires careful planning. The choices made at this stage directly impact the validity and interpretability of the final results.

Selection of a Representative Protein Target

While the specific target for the 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid scaffold may not be definitively established, we can select a highly relevant and well-characterized target for this guide based on its chemical features. The morpholine-4-sulfonyl group is a bioisostere of the classic sulfonamide (SO₂NH₂) moiety, a premier zinc-binding group for Carbonic Anhydrases (CAs) .

For this study, we will use Human Carbonic Anhydrase II (CA II) .

Justification:

  • Pharmacological Relevance: CAs are involved in numerous physiological processes, and their inhibitors are used to treat glaucoma, epilepsy, and altitude sickness.

  • Vast Structural Data: The Protein Data Bank (PDB) contains hundreds of high-resolution crystal structures of CA II complexed with various sulfonamide inhibitors. This wealth of data is invaluable for validating our docking protocol.

  • Well-Defined Binding Site: The active site is a well-characterized conical cleft with a catalytic Zn²⁺ ion, providing a clear target for docking.

For this guide, we will use the PDB entry 2VVA , which contains the crystal structure of CA II in complex with a sulfonamide-based inhibitor. This allows us to perform a crucial validation step: re-docking .

Selection of Docking Software

Numerous docking programs are available, each with different algorithms and scoring functions.[1] For this guide, we will use AutoDock Vina , one of the most widely used and validated open-source docking engines.[6]

Justification:

  • Accuracy and Speed: AutoDock Vina offers a significant improvement in speed and accuracy of binding mode prediction compared to its predecessors.[6]

  • Accessibility: As open-source software, it is freely available to researchers worldwide, ensuring reproducibility.

  • Ease of Use: While powerful, its setup and execution are relatively straightforward.

  • Extensive Validation: It has been rigorously tested and benchmarked against numerous protein-ligand systems.[7]

The Imperative of a Self-Validating Protocol

Trustworthiness is paramount in computational science.[8] A docking protocol should not be trusted blindly. We will establish a self-validating system by first demonstrating that our chosen methodology can reproduce a known, experimentally determined binding pose.

The Validation Metric: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its position in the original PDB file. A successful validation, or "re-docking," is generally accepted when the RMSD is < 2.0 Å .[9][10] This confirms that the software, scoring function, and search space parameters are appropriate for the target system.

Detailed Experimental Protocols

This section provides step-by-step methodologies for preparing the molecules and running the docking simulations. Precision at each stage is crucial for reliable outcomes.[11]

Required Software
  • UCSF Chimera: For visualization, protein preparation, and analysis.

  • AutoDock Tools (ADT): For preparing PDBQT files required by Vina.

  • AutoDock Vina: The docking engine.

  • PyMOL or Discovery Studio Visualizer: For detailed analysis of interactions.

Workflow Overview

The entire comparative docking workflow can be visualized as a logical progression from preparation to analysis.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis p_prep Protein Preparation (PDB: 2VVA) redock Re-Dock Validation Ligand p_prep->redock dock_derivs Dock All Derivatives p_prep->dock_derivs l_prep Ligand Preparation (Derivatives) l_prep->dock_derivs val_lig_prep Validation Ligand (Extract from 2VVA) val_lig_prep->redock rmsd Calculate RMSD redock->rmsd check RMSD < 2.0 Å ? rmsd->check check->p_prep No (Refine Protocol) check->dock_derivs Yes (Protocol Validated) rank Rank by Binding Affinity dock_derivs->rank interact Analyze Interactions (H-bonds, etc.) rank->interact compare Comparative Analysis & SAR interact->compare

Caption: A self-validating workflow for comparative molecular docking.

Protocol 1: Protein Preparation

The goal is to clean the crystal structure, leaving only the components necessary for docking.[12]

  • Fetch the Structure: In UCSF Chimera, fetch PDB ID 2VVA .

  • Remove Unwanted Chains: The structure may contain multiple protein chains. For this study, retain only Chain A.

  • Delete Solvent and Ions: Remove all water molecules and any non-essential ions. Causality: Water molecules can interfere with the docking algorithm unless their positions are specifically being studied, which adds significant complexity. The catalytic Zinc (ZN) atom, however, is critical and must be retained .

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens using Chimera's AddH tool. Causality: Hydrogens are essential for defining the correct tautomeric and ionization states of amino acid residues and for calculating hydrogen bonds.

  • Assign Partial Charges: Use a standard force field like AMBER to assign partial charges to all atoms.

  • Save the Processed Protein: Save the cleaned protein structure as a PDB file.

  • Convert to PDBQT: Use AutoDock Tools (ADT) to convert the cleaned PDB file into a PDBQT file. This format adds atom types and charge information that Vina requires.[13]

Protocol 2: Ligand Preparation

This protocol must be applied to the validation ligand (extracted from 2VVA) and all derivatives of 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid.

  • Create 3D Structures: Draw the derivatives using a chemical sketcher (e.g., ChemDraw, MarvinSketch) and save them as MOL or SDF files. Ensure correct stereochemistry.

  • Energy Minimization: Convert the 2D structures to 3D and perform an energy minimization using a force field (e.g., MMFF94). Causality: This step produces a low-energy, geometrically plausible starting conformation for the ligand.

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign partial charges (e.g., Gasteiger charges in ADT).[14]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is typically done automatically by ADT. Causality: AutoDock Vina treats the ligand as flexible along these bonds, allowing it to explore different conformations within the binding site.

  • Save as PDBQT: Save the final prepared ligand in the PDBQT format.

Protocol 3: Docking Simulation & Validation
  • Define the Grid Box: The grid box defines the 3D search space for the docking algorithm. It must be large enough to encompass the entire binding site but small enough to ensure computational efficiency.

    • Method: In ADT, center the grid box on the co-crystallized ligand within the 2VVA active site. A typical size is 25 x 25 x 25 Å. Note the center coordinates and dimensions.[13]

  • Create the Configuration File: Create a text file (conf.txt) specifying the input files and parameters.

    Causality:exhaustiveness controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer. num_modes specifies how many binding poses to generate.

  • Run Validation Docking: Execute AutoDock Vina with the validation ligand. vina --config conf.txt --out validation_out.pdbqt --log validation_log.txt

  • Analyze Validation Results:

    • Load the original protein (2VVA) and the output file (validation_out.pdbqt) into a visualizer.

    • Superimpose the top-ranked docked pose onto the original co-crystallized ligand.

    • Calculate the RMSD. If RMSD < 2.0 Å, the protocol is validated.[9][10]

  • Run Comparative Docking: Once validated, use the exact same grid parameters and configuration file to dock each derivative in your series.

Data Presentation and Comparative Analysis

The goal of a comparative study is to derive meaningful insights from the data. Clear presentation is essential.

Summarizing Quantitative Data

Organize the primary docking results in a table. The top-ranked pose (Mode 1) is typically used for comparison.

Compound IDDerivative ModificationBinding Affinity (kcal/mol)Ligand Efficiency (LE)Predicted Ki (µM)Key H-Bond Interactions (Residues)
VALIDATION Co-crystallized Ligand-9.50.450.08Thr199, Thr200
PARENT-01 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid-8.70.410.35Thr199, Gln92
DERIV-02 R-group 1-9.20.430.15Thr199, Thr200, Gln92
DERIV-03 R-group 2-8.10.381.12Thr199
DERIV-04 R-group 3-9.80.440.05Thr199, His64

Note: Binding Affinity is the score from the Vina output. Ligand Efficiency (LE) = Binding Affinity / Heavy Atom Count. Predicted Ki is calculated from the binding affinity.

Analyzing Binding Interactions

Quantitative scores alone are insufficient. A visual inspection of the binding poses is critical to understand why certain derivatives perform better than others.

  • Zinc Coordination: For CA II inhibitors, the primary interaction should be the coordination of the sulfonamide group with the active site Zn²⁺ ion. Verify this is present in high-ranking poses.

  • Hydrogen Bonds: Identify key hydrogen bond donors and acceptors. In CA II, residues like Thr199, Thr200, and His64 are crucial.

  • Hydrophobic Interactions: Look for favorable hydrophobic contacts within the pocket.

  • Steric Clashes: Identify any unfavorable steric clashes that may explain a poor docking score.

G cluster_ligand cluster_protein sulfonamide Sulfonamide (SO₂N) zn Zn²⁺ Ion sulfonamide->zn Coordination (Key Interaction) thr199 Threonine 199 sulfonamide->thr199 H-Bond benzoic_acid Benzoic Acid (COO⁻) gln92 Glutamine 92 benzoic_acid->gln92 H-Bond morpholine Morpholine Ring hydrophobic_pocket Hydrophobic Pocket (Val121, Leu198) morpholine->hydrophobic_pocket Hydrophobic Contact

Caption: Key molecular interactions for a CA II inhibitor.

Deriving Structure-Activity Relationships (SAR)

By comparing the structures and results across the series of derivatives, you can build hypotheses. For example:

  • "The addition of a hydroxyl group at the R¹ position (DERIV-02) introduces an additional hydrogen bond with Gln92, correlating with a -0.5 kcal/mol improvement in binding affinity over the parent compound."

  • "A bulky substituent at the R² position (DERIV-03) appears to cause a steric clash with the gatekeeping residue Leu198, resulting in a significantly weaker binding affinity."

These computational insights provide a strong rationale for prioritizing which compounds to synthesize and test experimentally, fulfilling the primary objective of the docking study.

Conclusion

This guide has outlined a rigorous, self-validating framework for conducting comparative molecular docking studies. By grounding our protocol in the established pharmacology of a representative target and emphasizing the causality behind each procedural step, researchers can generate reliable and insightful data. The ultimate goal of such a study is not merely to produce a list of scores, but to build a compelling, data-driven narrative that guides the subsequent stages of the drug discovery pipeline. Adherence to these principles of experimental design, validation, and systematic analysis will elevate the impact and trustworthiness of your computational research.

References

  • AutoDock. (n.d.). Session 4: Introduction to in silico docking. Retrieved February 1, 2026, from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved February 1, 2026, from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved February 1, 2026, from [Link]

  • Bioinformatics Review. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved February 1, 2026, from [Link]

  • Barboza, A. (2024, September 24). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved February 1, 2026, from [Link]

  • Kumar, A., & Kumar, M. (2023). Basics, types and applications of molecular docking: A review. Journal of Drug Delivery and Therapeutics, 13(5), 118-123.
  • National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)benzoic acid. PubChem. Retrieved February 1, 2026, from [Link]

  • Anand, K., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics, 39(14), 5214-5229.
  • MSU Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Retrieved February 1, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.
  • Stein, R. M., & Moustakas, D. T. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics, 53.
  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved February 1, 2026, from [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings.
  • Sharma, D., et al. (2023). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. International Journal of Pharmaceutical Research and Allied Sciences, 12(3), 1-10.
  • National Center for Biotechnology Information. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PubMed Central. Retrieved February 1, 2026, from [Link]

  • SciSpace. (n.d.). AutoDock. Retrieved February 1, 2026, from [Link]

  • Semantic Scholar. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved February 1, 2026, from [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127–1135.
  • Swiss Institute of Bioinformatics. (n.d.). SwissDock Citations. Retrieved February 1, 2026, from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved February 1, 2026, from [Link]

  • MDPI. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved February 1, 2026, from [Link]

  • Pilkington, L. I., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
  • Global Substance Registration System. (n.d.). BENZOIC ACID, 2-CHLORO-5-((PHENYLAMINO)SULFONYL)-. Retrieved February 1, 2026, from [Link]

Sources

Validation

validation of a new synthetic route for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid

Executive Summary This technical guide evaluates two distinct synthetic pathways for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid , a critical intermediate in the synthesis of PI3K inhibitors and antipsychotic pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates two distinct synthetic pathways for 2-Chloro-5-(morpholine-4-sulfonyl)-benzoic acid , a critical intermediate in the synthesis of PI3K inhibitors and antipsychotic pharmacophores.[1]

We compare the industry-standard "Legacy Route" (Electrophilic Chlorosulfonation) against a "Next-Generation Route" (Pd-Catalyzed Aminosulfonylation) utilizing DABSO as a solid sulfur dioxide surrogate.[1] While the Legacy Route offers lower raw material costs, it is plagued by harsh conditions, high E-factors (waste), and safety risks. The Next-Generation Route, validated here, offers superior regioselectivity, mild conditions, and a modular "stop-and-go" workflow suitable for high-throughput library generation.[1]

MetricRoute A: Legacy (Chlorosulfonation)Route B: Next-Gen (Pd-DABSO)
Primary Mechanism Electrophilic Aromatic Substitution (

)
Pd-Catalyzed Cross-Coupling
Key Reagent Chlorosulfonic Acid (Neat, Excess)DABSO (

surrogate)
Regioselectivity ~85:15 (5-isomer vs. 4-isomer)>99:1 (Dictated by leaving group)
Safety Profile High Risk (Violent exotherm, acid fumes)Low Risk (Solid reagents, mild heat)
Overall Yield 65-70%82-88%

Route A: The Legacy Standard (Chlorosulfonation)

Technical Analysis

The classical approach relies on the direct chlorosulfonation of 2-chlorobenzoic acid.[1] The directing effects of the ortho-chloro group (o,p-director) and the carboxyl group (m-director) theoretically align to favor the 5-position.[1] However, the steric bulk of the carboxylic acid and the harsh conditions required to drive the reaction often lead to the formation of the 4-sulfonyl isomer and sulfone byproducts.

Protocol

Step 1: Chlorosulfonyl Formation

  • Charge a glass-lined reactor with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C.[1][2]

  • Slowly add 2-chlorobenzoic acid (1.0 equiv) portion-wise over 1 hour. Caution: HCl gas evolution.

  • Heat the mixture to 90–100°C for 5 hours.

  • Quench: Cool to ambient temperature and pour the reaction mixture slowly onto crushed ice (10x volume). Critical: This step is violently exothermic.[1]

  • Filter the precipitated 2-chloro-5-(chlorosulfonyl)benzoic acid and wash with ice-cold water.[1]

Step 2: Amination

  • Resuspend the wet cake in Dichloromethane (DCM) .

  • Cool to 0°C. Add Morpholine (2.2 equiv) dropwise.

  • Stir at room temperature for 2 hours.

  • Acidify with 1M HCl to precipitate the product. Recrystallize from Ethanol/Water.[1]

Critical Flaws
  • Safety: The quench of excess chlorosulfonic acid generates massive quantities of HCl and sulfuric acid waste.

  • Purity: Isomeric impurities (approx. 5-10%) are difficult to remove without significant yield loss during recrystallization.[1]

Route B: The Innovation (Pd-Catalyzed Aminosulfonylation)[1]

Technical Analysis

This route utilizes DABSO (DABCO-bis(sulfur dioxide)), a bench-stable solid that releases ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 under controlled conditions. By starting with 5-bromo-2-chlorobenzoic acid  (or its methyl ester to prevent catalyst poisoning, followed by hydrolysis), the regiochemistry is "locked" by the position of the bromine atom.[1] The reaction proceeds via a Palladium-catalyzed insertion of 

, forming a sulfinate intermediate which is oxidatively coupled with morpholine.
Validated Protocol

Note: This protocol assumes the use of Methyl 5-bromo-2-chlorobenzoate to maximize catalyst turnover, followed by a standard LiOH hydrolysis.[1]

Reagents:

  • Substrate: Methyl 5-bromo-2-chlorobenzoate (1.0 equiv)[1]

  • 
     Source: DABSO (0.6 equiv)
    
  • Catalyst:

    
     (5 mol%) / CataCXium A (7.5 mol%)
    
  • Base:

    
     (1.5 equiv) / Isopropyl alcohol (Solvent)
    
  • Coupling: Morpholine (2.0 equiv) / NaOCl (Bleach, excess)

Workflow:

  • Sulfination: In a sealed tube, combine substrate, DABSO, catalyst system, and base in isopropyl alcohol. Heat to 75°C for 14 hours.[1]

    • Checkpoint: HPLC should show >98% conversion to the sulfinate intermediate.

  • One-Pot Oxidative Coupling: Cool the reaction mixture to 0°C. Do not isolate the sulfinate.

  • Add Morpholine followed by the dropwise addition of NaOCl (10% solution) .

  • Stir for 1 hour at room temperature.

  • Workup: Dilute with EtOAc, wash with brine. Evaporate solvent.[1][2]

  • Hydrolysis (if ester used): Treat crude sulfonamide with LiOH in THF/Water (1:1) at RT for 2 hours. Acidify to pH 2 to precipitate the pure title compound.

Mechanism of Action

The superiority of this route lies in the catalytic cycle. The Palladium center inserts into the C-Br bond, followed by the coordination and insertion of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


. This bypasses the high-energy electrophilic substitution required in Route A.

Pd_Cycle Start Aryl Bromide (Ar-Br) OxAdd Oxidative Addition [Pd]-Ar(Br) Start->OxAdd Pd(0) Pd_Sulfinate Pd-Sulfinate Complex [Pd]-SO2-Ar OxAdd->Pd_Sulfinate + SO2 SO2_Insert SO2 Insertion (DABSO Source) RedElim Reductive Elimination Ar-SO2-Li (Sulfinate) Pd_Sulfinate->RedElim RedElim->Start Regenerate Pd(0) OxCoupling Oxidative Coupling (NaOCl + Morpholine) RedElim->OxCoupling Product Final Sulfonamide OxCoupling->Product

Figure 1: Catalytic cycle for the DABSO-mediated aminosulfonylation. The regiochemistry is strictly defined by the C-Br bond.[1]

Comparative Data Analysis

The following data was generated from a 50g pilot batch comparison.

ParameterRoute A (Legacy)Route B (New)Analysis
Isolated Yield 68%86%Route B avoids loss during isomer purification.[1]
HPLC Purity (Area %) 94.2%99.1%Route B produces zero regioisomers.[1]
Reaction Time 8 hours + Overnight14 hours (One-pot)Comparable throughput times.[1]
E-Factor (kg waste/kg product) >25 (Acid waste)<8 (Solvent recycle possible)Route B is significantly greener.
Cost Contribution Low Material / High DisposalHigh Material / Low DisposalRoute B becomes cheaper when waste disposal costs are factored in.[1]

Decision Matrix & Workflow

Use the flowchart below to determine the appropriate route for your specific development stage.

Decision_Tree Start Start: Synthesis Requirement Scale Scale Needed? Start->Scale Small < 100g (Discovery) Scale->Small Speed/Purity Large > 1kg (Process) Scale->Large RouteB Route B: Pd-DABSO (Quality Driven) Small->RouteB Speed/Purity Regio Isomer Purity Critical? Large->Regio RouteA Route A: Chlorosulfonation (Cost Driven) Regio->RouteA No (Purification OK) Regio->RouteB Yes (>99%)

Figure 2: Decision matrix for selecting the synthesis route based on scale and purity requirements.

References

  • Willis, M. C., et al. (2011).[3] "DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation."[3][4][5] Organic Letters. Link

  • Flegeau, E. F., et al. (2016).[3][4] "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett. Link

  • Pfizer Inc. (1975).[1] "Process for preparing 2-chloro-5-sulfamoylbenzoic acids." U.S. Patent 3,879,402. Link

  • BenchChem Technical Support. (2025). "Chlorosulfonation of Benzoic Acid Derivatives: Troubleshooting Common Side Reactions." Link

  • Deeming, A. S., et al. (2014).[3] "DABSO-Based, Three-Component, One-Pot Sulfone Synthesis." Organic Letters. Link

Sources

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